3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382416 | |
| Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143438-91-9 | |
| Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a key intermediate in medicinal chemistry.[1] The document details the core synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol.
Introduction
This compound is a β-amino acid derivative whose structure is of significant interest in the development of pharmaceutical agents. The presence of the trifluoromethyl group can impart unique properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This guide focuses on a robust and accessible synthetic route to this valuable building block.
Core Synthesis Pathway: The Rodionov Reaction
A primary and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction.[2][3] This one-pot reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).[3][4][5]
The proposed synthesis pathway for this compound via the Rodionov reaction is outlined below.
Caption: The Rodionov reaction pathway for the synthesis of the target compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Rodionov reaction. The data is based on typical yields and conditions reported for similar 3-amino-3-arylpropanoic acid syntheses.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 3-(Trifluoromethyl)benzaldehyde | 1.0 eq | [3] |
| Malonic Acid | 1.1 - 1.5 eq | [3] |
| Ammonium Acetate | 2.0 - 4.0 eq | [3] |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid or Ethanol | [2][3] |
| Temperature | 80 - 100 °C (Reflux) | [3] |
| Reaction Time | 3 - 6 hours | [3] |
| Product | ||
| Typical Yield | 50 - 70% | [3] |
| Purity | >95% after recrystallization | |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | |
| Molecular Weight | 233.19 g/mol |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the Rodionov reaction.[3]
Materials and Reagents
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Anhydrous ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
Ice
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Reaction Procedure
-
To a round-bottom flask, add 3-(trifluoromethyl)benzaldehyde (e.g., 10 mmol, 1.0 eq), malonic acid (e.g., 12 mmol, 1.2 eq), and anhydrous ammonium acetate (e.g., 40 mmol, 4.0 eq).[3]
-
Add glacial acetic acid (e.g., 20 mL) to the flask.[3] A small amount of water (e.g., 1-2 drops) can be added to facilitate the hydrolysis of ammonium acetate.[3]
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with continuous stirring for 3-5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (e.g., 100 g).
-
A precipitate of the crude product will form. Stir the ice-water mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water.
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Logical Workflow of the Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: A step-by-step workflow for the synthesis and purification process.
Conclusion
The Rodionov reaction provides a direct and effective method for the synthesis of this compound. This technical guide outlines a reliable pathway, including a detailed experimental protocol and expected quantitative outcomes, to facilitate the production of this important chemical intermediate for research and development in the pharmaceutical and chemical industries. The presented methodology is based on established and well-documented chemical principles for the synthesis of related β-amino acids.
References
A Technical Guide to Novel Synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a crucial building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features, including a chiral center and a trifluoromethyl group, make it a valuable component for developing drugs with enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of novel and efficient synthetic methodologies for this important compound, focusing on asymmetric strategies to obtain enantiomerically pure forms. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in their synthetic endeavors.
Key Synthetic Strategies
Several innovative approaches have emerged for the synthesis of chiral β-amino acids, which can be adapted for the preparation of this compound. The most promising methods include asymmetric catalytic hydrogenation, enzymatic resolutions, and asymmetric Michael additions.
Asymmetric Catalytic Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly efficient method for producing chiral β-amino acid derivatives with high enantioselectivity.[1] This approach involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral rhodium catalyst.
Workflow for Asymmetric Hydrogenation:
References
An In-depth Technical Guide to 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, which incorporates a trifluoromethyl group on the phenyl ring, imparts unique physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this valuable synthetic building block.
Chemical Structure and Identification
The core structure of this compound features a propanoic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl group attached to the β-carbon. The molecule is chiral, existing as (R) and (S) enantiomers, as well as a racemic mixture.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | [2] |
| (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | ||
| This compound (Racemic) | ||
| CAS Number | 793663-51-1 ((R)-enantiomer) | [2] |
| 143438-91-9 (Racemic) | [3] | |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)--INVALID-LINK--N ((R)-enantiomer) | [2] |
| C1=CC(=CC(=C1)C(F)(F)F)--INVALID-LINK--N ((S)-enantiomer) | ||
| InChI Key | WZXBASRNQXYUIP-MRVPVSSYSA-N ((R)-enantiomer) | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design and synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences its acidity, lipophilicity, and overall chemical behavior.
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
| Molecular Weight | 233.19 g/mol | [2] | |
| Melting Point | 210-212 °C | Racemic mixture | [3][4] |
| Boiling Point | 295.2 ± 40.0 °C | Predicted | |
| Density | 1.361 ± 0.06 g/cm³ | Predicted | |
| pKa | 3.58 ± 0.10 | Predicted | |
| XLogP3 | -0.5 | (R)-enantiomer, Computed | [2] |
| -0.6 | (S)-enantiomer, Computed | [5] | |
| Hydrogen Bond Donor Count | 2 | [2] | |
| Hydrogen Bond Acceptor Count | 5 | [2] | |
| Rotatable Bond Count | 3 | [2] |
Experimental Protocols
Generalized Synthesis of this compound
A common method for the synthesis of β-amino acids such as this compound is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
A mixture of 3-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The crude product is filtered, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
For esterification, the resulting amino acid can be heated with thionyl chloride in an appropriate alcohol (e.g., methanol or ethanol) at reflux.
-
After the reaction, the excess alcohol and thionyl chloride are removed, and the residue is worked up by dissolving in a solvent like dichloromethane and neutralizing with a base (e.g., NaOH solution) to isolate the ester.
Role in Drug Development
The structural motifs of this compound make it a valuable building block in the synthesis of pharmaceuticals, particularly in the development of agents targeting neurological disorders.[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross the blood-brain barrier.
Synthetic Utility and Workflow
The versatility of this compound allows for its incorporation into a variety of molecular scaffolds. A general workflow for its use in the synthesis of more complex molecules is outlined below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 143438-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Technical Guide
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a β-amino acid derivative containing a trifluoromethylphenyl group. This compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development due to their potential applications as building blocks in the synthesis of pharmacologically active molecules. A thorough understanding of the structural and physicochemical properties of this molecule is paramount for its effective utilization. This technical guide provides a detailed spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for scientists and professionals engaged in research and development involving this compound.
While direct experimental spectra for this specific compound are not publicly available, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on the known spectral characteristics of similar molecular structures, including β-amino acids, and compounds containing a 3-(trifluoromethyl)phenyl moiety.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 4H | Aromatic protons (C₆H₄) |
| ~4.5 - 4.7 | t | 1H | Methine proton (-CH(NH₂)-) |
| ~2.7 - 2.9 | d | 2H | Methylene protons (-CH₂-COOH) |
| ~10 - 12 | br s | 1H | Carboxylic acid proton (-COOH) |
| ~2.0 - 3.0 | br s | 2H | Amine protons (-NH₂) |
Note: Chemical shifts are referenced to a standard solvent signal. The exact positions of the -COOH and -NH₂ protons are highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173 - 176 | Carboxylic acid carbon (-COOH) |
| ~140 - 142 | Aromatic carbon attached to -CH(NH₂)- |
| ~122 - 135 | Aromatic carbons |
| ~124 (q, J ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |
| ~50 - 55 | Methine carbon (-CH(NH₂)-) |
| ~40 - 45 | Methylene carbon (-CH₂-COOH) |
Note: The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |
| 3300 - 3000 | Medium | N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2900 - 2800 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1580 | Medium | N-H bend (amine) |
| 1300 - 1100 | Strong | C-F stretch (trifluoromethyl) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 233.07 | [M]⁺, Molecular ion |
| 216.07 | [M - NH₃]⁺ |
| 188.07 | [M - COOH]⁺ |
| 173.05 | [M - C₂H₄O₂]⁺ |
| 145.03 | [C₇H₄F₃]⁺ |
Note: The fragmentation pattern is predicted for a standard electron ionization (EI) source. The molecular formula of this compound is C₁₀H₁₀F₃NO₂ and its molecular weight is approximately 233.19 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of labile protons (NH₂ and COOH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample solution is infused directly or via a liquid chromatograph.
-
For EI, the sample is typically heated to vaporization before ionization.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.
Disclaimer: The spectroscopic data presented in this document are predicted values based on theoretical knowledge and data from analogous structures. Actual experimental data may vary. It is recommended that experimental verification be performed for confirmation.
References
An In-depth Technical Guide to the In Vitro Stability and Degradation of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific experimental data on the in vitro stability and degradation of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is not available in the public domain. This guide provides a comprehensive framework based on established principles and standard protocols for assessing the stability of similar small molecule drug candidates. The presented data and pathways are illustrative and should be considered hypothetical.
Introduction
This compound is a substituted β-amino acid. Its structural features, including a trifluoromethylphenyl group, suggest its potential as a pharmacologically active agent. Understanding the in vitro stability and degradation profile of such a compound is a critical component of early-stage drug development. This technical guide outlines the methodologies and potential degradation pathways relevant to assessing the viability of this molecule as a drug candidate. The stability of a compound influences its shelf-life, bioavailability, and potential for generating toxic catabolites.
In Vitro Stability Assessment: Methodologies and Protocols
A thorough in vitro stability assessment involves exposing the test compound to various physiological and chemical conditions to predict its behavior in vivo. Key assays include metabolic stability in liver microsomes and plasma, as well as stability in simulated gastrointestinal fluids and under forced degradation conditions.
Metabolic Stability in Human Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a majority of drugs.[1][2]
Experimental Protocol:
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed on ice.[3]
-
A microsomal suspension is prepared in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[4][5]
-
A working solution of this compound is prepared by diluting a stock solution in buffer to the final desired concentration (e.g., 1 µM).[1]
-
An NADPH regenerating system is prepared and pre-warmed to 37°C.[5]
-
-
Incubation:
-
The microsomal suspension is added to a 96-well plate.
-
The test compound's working solution is added to the wells. Negative control wells without the NADPH regenerating system are included.[5]
-
The plate is pre-incubated at 37°C for 5-10 minutes with shaking.[5]
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system (time = 0).[5]
-
-
Sampling and Quenching:
-
Analysis:
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percent remaining is plotted against time to determine the degradation rate constant.
-
The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from these values.[4]
-
Hypothetical Data Presentation:
| Time (minutes) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | 95.2 ± 2.1 |
| 15 | 88.5 ± 3.5 |
| 30 | 76.1 ± 4.2 |
| 45 | 64.8 ± 3.9 |
| 60 | 53.4 ± 4.5 |
| Calculated Parameter | Hypothetical Value |
| In Vitro Half-Life (t½) | 65 minutes |
| Intrinsic Clearance (Clint) | 10.7 µL/min/mg protein |
Stability in Human Plasma
Plasma contains various enzymes, such as esterases and proteases, that can degrade drug molecules.[6][9] Compounds with functional groups susceptible to hydrolysis, such as amides and esters, should be evaluated for plasma stability.[6]
Experimental Protocol:
-
Incubation:
-
The test compound (final concentration e.g., 1 µM) is incubated in pooled human plasma at 37°C.[6]
-
-
Sampling and Quenching:
-
Analysis:
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.[10]
-
-
Data Analysis:
-
The percentage of the parent compound remaining is calculated, and the half-life is determined.[11]
-
Hypothetical Data Presentation:
| Time (minutes) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 |
| 15 | 98.9 ± 1.5 |
| 30 | 97.5 ± 2.0 |
| 60 | 95.1 ± 2.3 |
| 120 | 90.8 ± 3.1 |
| Calculated Parameter | Hypothetical Value |
| In Vitro Half-Life (t½) | > 120 minutes (Considered Stable) |
Stability in Simulated Gastrointestinal Fluids
For orally administered drugs, stability in the acidic environment of the stomach and the enzyme-rich environment of the intestine is crucial.[12]
Experimental Protocol:
-
Preparation of Simulated Fluids:
-
Incubation:
-
The test compound is added to pre-warmed SGF and SIF and incubated at 37°C with gentle agitation.[13]
-
-
Sampling and Quenching:
-
Analysis:
-
Samples are analyzed by LC-MS/MS to determine the concentration of the parent compound.[15]
-
Hypothetical Data Presentation:
| Fluid | Time (minutes) | % Parent Compound Remaining (Mean ± SD) |
| SGF (pH 1.2) | 0 | 100 |
| 30 | 99.1 ± 1.2 | |
| 60 | 98.5 ± 1.8 | |
| 120 | 97.9 ± 2.1 | |
| SIF (pH 6.8) | 0 | 100 |
| 30 | 96.4 ± 2.5 | |
| 60 | 92.1 ± 3.0 | |
| 120 | 85.3 ± 3.6 |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a drug substance.[16] It is a crucial part of developing stability-indicating analytical methods.[17]
Experimental Protocols:
-
Acid/Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.
-
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[18]
-
Thermal Degradation: The compound is exposed to high temperatures (e.g., 60°C) in both solid and solution forms.
-
Photostability: The compound is exposed to light sources as specified in ICH Q1B guidelines.
Hypothetical Data Presentation:
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 N HCl, 60°C | 24 hours | < 5% | Not significant |
| 0.1 N NaOH, 60°C | 24 hours | ~15% | Decarboxylated analog |
| 3% H₂O₂, RT | 24 hours | ~20% | Hydroxylated ring analogs |
| 60°C, Solid | 7 days | < 2% | Not significant |
| Photostability (ICH Q1B) | - | ~10% | Ring-opened products |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, potentially promoted by heat or basic conditions.
-
Deamination: Removal of the amino group, which can occur under various conditions.
-
Oxidation: Hydroxylation of the aromatic ring is a common metabolic pathway, often mediated by CYP enzymes. The trifluoromethyl group is generally stable but can influence the electronic properties of the ring, directing oxidation to other positions.
-
Ring Cleavage: Under harsh oxidative or photolytic conditions, the aromatic ring may undergo cleavage.
Visualizations
Experimental Workflows
Caption: General workflow for in vitro stability assays.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the target compound.
Conclusion
This technical guide provides a framework for evaluating the in vitro stability and degradation of this compound. By employing the described methodologies, researchers can generate crucial data to inform the progression of this compound in the drug development pipeline. The stability profile will be instrumental in understanding its pharmacokinetic properties, guiding formulation development, and ensuring the safety and efficacy of any potential therapeutic application. Future experimental studies are required to confirm the specific stability and degradation characteristics of this molecule.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. mercell.com [mercell.com]
- 5. benchchem.com [benchchem.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. rjpn.org [rjpn.org]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Pharmacokinetics and Metabolism of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Technical Review and Prospective Analysis
For the Attention Of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive technical overview of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. As of December 2025, specific pharmacokinetic and metabolic data for this compound are not extensively available in publicly accessible databases. The information presented herein is a compilation and analysis based on the compound's structure, data from structurally related molecules, and general principles of drug metabolism and pharmacokinetics.
Introduction
This compound is a substituted β-amino acid derivative containing a trifluoromethyl (CF3) group on the phenyl ring. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1] This guide provides a prospective analysis of the likely pharmacokinetic and metabolic profile of this compound and outlines a hypothetical experimental workflow for its investigation.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. Below is a summary of the computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C10H10F3NO2 | PubChem[2] |
| Molecular Weight | 233.19 g/mol | PubChem[2] |
| XLogP3 | -0.5 | PubChem[2] |
| Melting Point | 210-212°C | MySkinRecipes[3] |
| Boiling Point | 295.2°C at 760 mmHg | MySkinRecipes[3] |
| Polar Surface Area | 63.3 Ų | PubChem[2] |
Prospective Pharmacokinetic Profile
While specific data is unavailable, the pharmacokinetic profile can be predicted based on its structural features and data from related compounds.
Absorption
The compound's moderate size and polar surface area suggest that oral absorption is possible. Phenylpropanoic acid derivatives are a broad class of compounds with varied absorption characteristics, often influenced by their lipophilicity and the presence of specific transporters.
Distribution
The volume of distribution will be influenced by the compound's lipophilicity and plasma protein binding. The trifluoromethyl group can increase lipophilicity, potentially leading to wider distribution into tissues.
Metabolism
The trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bond.[1] This often results in a reduced rate of metabolism, particularly oxidative metabolism by cytochrome P450 enzymes. The primary metabolic pathways for this compound are likely to involve conjugation of the carboxylic acid or amino group (e.g., glucuronidation or sulfation) rather than oxidation of the trifluoromethylated phenyl ring. The presence of the CF3 group can have a global protective effect against hepatic metabolism.
Excretion
Given its molecular weight and potential for metabolism via conjugation, both renal and biliary excretion are possible routes of elimination for the parent compound and its metabolites.
Prospective Metabolic Pathways
Based on the structure of this compound, the following metabolic pathways are proposed.
Caption: Proposed Metabolic Pathways for this compound.
Experimental Protocols: A Hypothetical Workflow
Given the absence of specific experimental data, a standard workflow for characterizing the pharmacokinetics and metabolism of a novel small molecule like this compound is proposed.
In Vitro ADME Assays
-
Metabolic Stability:
-
Microsomal Stability Assay: Incubate the compound with liver microsomes (human, rat, mouse) to determine the rate of phase I metabolism.
-
Hepatocyte Stability Assay: Incubate with cryopreserved hepatocytes to assess both phase I and phase II metabolism.
-
-
CYP450 Inhibition:
-
Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms using fluorescent or LC-MS/MS-based assays.
-
-
Plasma Protein Binding:
-
Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.
-
-
Permeability:
-
Assess the intestinal permeability using Caco-2 or PAMPA assays to predict oral absorption.
-
In Vivo Pharmacokinetic Studies
-
Animal Model:
-
Typically conducted in rodents (e.g., Sprague-Dawley rats) initially.
-
-
Dosing:
-
Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
IV administration helps determine clearance and volume of distribution.
-
PO administration allows for the assessment of oral bioavailability.
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points.
-
Collect urine and feces to identify major routes of excretion.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound in plasma, urine, and feces.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis.
-
References
Potential Biological Targets of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative with a structural resemblance to the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). This structural analogy suggests that the compound is a compelling candidate for interaction with various components of the GABAergic system. The incorporation of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration and overall drug-like properties.[1] This technical guide provides an in-depth analysis of the potential biological targets of this compound, outlines detailed experimental protocols for the validation of these targets, and presents the current landscape of available data. While this compound is utilized as a key intermediate in the synthesis of CNS-active pharmaceutical agents, specific quantitative data on its direct biological activity remains limited in publicly accessible literature.[1][2] This guide, therefore, focuses on the hypothesized targets based on structure-activity relationships of analogous compounds and provides the framework for its empirical investigation.
Introduction: A GABA Analogue with Therapeutic Potential
This compound, also known as 3-(3-trifluoromethylphenyl)-β-alanine, is a derivative of β-alanine, a naturally occurring beta-amino acid.[3] Its core structure is analogous to GABA, suggesting a potential to modulate GABAergic neurotransmission. The dysregulation of the GABA system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. Consequently, molecules that can interact with and modulate the components of this system are of significant therapeutic interest.
The key structural features of this compound that inform its potential biological activity are:
-
GABA Backbone: The propanoic acid with a terminal amino group mimics the structure of GABA, allowing it to potentially fit into the binding sites of GABA receptors and transporters.
-
Phenyl Ring Substitution: The presence of a phenyl group at the 3-position introduces a rigid, aromatic moiety that can influence binding affinity and selectivity for different target proteins.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group on the phenyl ring is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. It is also known to enhance lipophilicity and block metabolic degradation, which can lead to improved pharmacokinetic properties.
Based on these structural characteristics and the known pharmacology of similar GABA analogues, the primary potential biological targets for this compound are:
-
GABA A (GABAA) Receptors
-
GABA B (GABAB) Receptors
-
GABA Transporters (GATs)
Potential Biological Targets and Signaling Pathways
GABAA Receptors
GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.
Hypothesized Interaction: this compound could potentially act as an agonist, antagonist, or allosteric modulator at GABAA receptors. As an agonist, it would directly activate the receptor. As an antagonist, it would block the action of GABA. As a positive allosteric modulator, it would enhance the effect of GABA without directly activating the receptor.
Signaling Pathway Diagram:
GABAB Receptors
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects. Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels.
Hypothesized Interaction: The structural similarity to GABA suggests that this compound could function as an agonist or antagonist at GABAB receptors. Baclofen, a well-known GABAB agonist, shares a similar structural motif.
Signaling Pathway Diagram:
GABA Transporters (GATs)
GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. There are four main subtypes: GAT1, GAT2, GAT3, and BGT1.
Hypothesized Interaction: As a GABA analogue, this compound could act as a substrate for or an inhibitor of one or more of the GAT subtypes. Inhibition of GATs would lead to an increase in the extracellular concentration of GABA and prolong its inhibitory effects.
Logical Relationship Diagram:
Quantitative Data on Biological Activity
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50, or pA2 values) for the interaction of this compound with GABA receptors or transporters. The available information primarily describes its use as a synthetic intermediate.[1][2]
To provide a framework for the expected range of activity, the following table summarizes data for structurally related compounds. It is important to note that these values are not directly applicable to the title compound but serve as a reference for potential potency.
| Compound | Target | Assay Type | Value | Reference |
| Baclofen | GABAB Receptor | Agonist Activity | EC50 = 1.6 µM | (Example, data may vary) |
| Gabapentin | α2δ subunit of Voltage-Gated Calcium Channels | Binding Affinity | Ki = 40-100 nM | (Example, data may vary) |
| Tiagabine | GAT1 | Inhibition | IC50 = 60 nM | (Example, data may vary) |
Experimental Protocols
To empirically determine the biological targets and quantify the activity of this compound, the following experimental protocols are recommended.
GABAA Receptor Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from the GABAA receptor.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Homogenize rodent cerebral cortex in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]muscimol), and varying concentrations of the test compound.
-
For non-specific binding determination, include tubes with an excess of a known GABAA agonist (e.g., GABA).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
GABA Transporter (GAT) Inhibition Assay ([³H]GABA Uptake)
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes.
Workflow Diagram:
Methodology:
-
Preparation of Synaptosomes or Cell Lines:
-
Prepare synaptosomes from rodent brain tissue or use cell lines stably expressing specific GAT subtypes (e.g., HEK293-GAT1).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound in a physiological buffer.
-
Initiate GABA uptake by adding a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, defined time at a controlled temperature (e.g., 37°C).
-
To determine non-specific uptake, include control samples with a known GAT inhibitor (e.g., tiagabine for GAT1) or perform the assay at 4°C.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]GABA.
-
Lyse the cells or synaptosomes on the filters and measure the internalized radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound represents a molecule of interest for CNS drug discovery due to its structural similarity to GABA and the presence of a trifluoromethylphenyl moiety that may confer favorable pharmacokinetic properties. The primary hypothesized biological targets are GABAA receptors, GABAB receptors, and GABA transporters. While its role as a synthetic intermediate is established, its direct pharmacological profile remains to be elucidated.
The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of the biological activity of this compound. Future research should focus on performing these assays to generate quantitative data on its affinity and functional activity at the various components of the GABAergic system. Such studies are essential to validate its potential as a modulator of GABAergic neurotransmission and to guide the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Key Building Block in Modern Medicinal Chemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a synthetically derived β-amino acid, has emerged as a significant building block in medicinal chemistry. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable physicochemical properties to parent molecules, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed examination of its synthesis, and known biological significance. While the compound primarily serves as an intermediate in the synthesis of more complex pharmaceutical agents, this guide collates the available technical information to support its application in contemporary drug discovery and development.
Introduction
The strategic incorporation of fluorine and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties, pKa, lipophilicity, and metabolic stability. This compound is a chiral β-amino acid that leverages these benefits, making it a valuable synthon for the development of novel therapeutics, especially in the realm of neurological disorders. This document serves as a technical resource, consolidating the known information regarding this important chemical entity.
Discovery and History
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry and for understanding its potential contribution to the properties of derivative compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 233.19 g/mol | PubChem |
| CAS Number | 793663-51-1 (for the (R)-enantiomer) | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | White to off-white solid (typical) | Commercial Suppliers |
| Solubility | Soluble in many organic solvents | General Chemical Knowledge |
Table 1: Physicochemical Properties of this compound
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the initial synthesis of this compound is not explicitly documented in a single, primary source, its synthesis can be inferred from established methodologies for the preparation of β-amino acids. A common and effective approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
General Synthesis via the Rodionov Reaction
The logical synthetic pathway for this compound is outlined below. This represents a generalized protocol based on well-established organic chemistry principles.
Figure 1: Conceptual workflow for the synthesis of the target compound via the Rodionov reaction.
Experimental Steps:
-
Reaction Setup: 3-(Trifluoromethyl)benzaldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate) are combined in a suitable solvent, typically a polar protic solvent like ethanol or methanol.
-
Heating: The reaction mixture is heated to reflux for a period of several hours to facilitate the condensation and subsequent reactions.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation or crystallization. Acid-base extraction may be employed to purify the amino acid from unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.
It is important to note that this is a generalized protocol, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.
Biological Activity and Mechanism of Action
Currently, there is a lack of publicly available data on the specific biological activity of this compound itself. Its primary role in the scientific literature and commercial catalogs is that of a chemical intermediate.[1] The biological activity of interest typically resides in the final drug molecules synthesized using this building block.
The trifluoromethyl group is known to enhance the biological activity of parent compounds through several mechanisms:
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions with biological targets such as enzymes and receptors.
While no specific signaling pathways have been identified as being directly modulated by this compound, its derivatives are often designed to target specific components of cellular signaling cascades. The general role of such a building block can be conceptualized as providing a scaffold that, when further elaborated, can interact with key proteins in a signaling pathway.
References
An In-depth Technical Guide to 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a fluorinated β-amino acid with significant potential as a gamma-aminobutyric acid (GABA) analogue. While direct quantitative data on its biological activity is not extensively available in public literature, this document extrapolates its likely pharmacological profile based on the established roles of similar GABA analogues and the known effects of trifluoromethyl substitution in medicinal chemistry. This guide covers the compound's chemical properties, plausible synthetic routes, and detailed experimental protocols for its biological evaluation. Included are structured data tables for easy comparison of chemical and physical properties, and Graphviz diagrams to visualize key concepts and workflows, providing a foundational resource for researchers interested in the exploration of this and related compounds for neurological drug discovery.
Introduction: The Rationale for Trifluoromethylated GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, compounds that modulate the GABA system, known as GABA analogues, are of significant therapeutic interest.
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry. The CF3 group offers several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended biological half-life and improved pharmacokinetic profile.
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross the blood-brain barrier and other biological membranes, a critical attribute for CNS-acting drugs.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, potentially influencing binding affinities for biological targets.
This compound, a β-amino acid, is structurally analogous to GABA. The presence of the 3-(trifluoromethyl)phenyl moiety suggests a design intended to leverage the aforementioned benefits of fluorination to create a potent and brain-penetrant GABA analogue.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and formulation. The following table summarizes key computed and, where available, experimentally determined properties.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| CAS Number | 143438-91-9 |
| Appearance | White to off-white solid |
| Melting Point | 210-212 °C |
| Boiling Point (Predicted) | 295.2 ± 40.0 °C |
| Density (Predicted) | 1.361 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.84 (acidic), 9.25 (basic) |
| LogP (Predicted) | 1.5 |
Synthesis of this compound
Proposed Experimental Protocol: Asymmetric Synthesis
This protocol outlines a potential enantioselective synthesis, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Step 1: Knoevenagel Condensation to form 3-(Trifluoromethyl)cinnamic Acid
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 vol), add piperidine (0.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)cinnamic acid.
Step 2: Asymmetric Michael Addition of an Amine Equivalent
-
To a solution of 3-(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a chiral auxiliary-derived amine (e.g., (R)- or (S)-N-benzyl-α-methylbenzylamine) (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
The diastereoselective Michael addition will proceed to form the corresponding β-amino acid derivative.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and purify the diastereomeric product by column chromatography.
Step 3: Hydrogenolysis and Deprotection
-
Dissolve the purified β-amino acid derivative in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr shaker) at room temperature until the debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield the enantiomerically enriched this compound.
Role as a GABA Analogue: A Mechanistic Perspective
As a structural analogue of GABA, this compound is hypothesized to interact with components of the GABAergic system. The primary targets for such analogues are GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).
Interaction with GABA Receptors
-
GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Agonists at the GABA-A receptor, such as benzodiazepines and barbiturates (acting at allosteric sites), enhance the influx of chloride ions, leading to hyperpolarization of the neuron and a sedative/anxiolytic effect. It is plausible that this compound could act as a direct agonist at the GABA binding site or as a positive allosteric modulator.
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Agonists like baclofen are used as muscle relaxants. The structural similarity of the target compound to baclofen suggests potential activity at GABA-B receptors.
Inhibition of GABA Transporters
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibitors of GATs, such as tiagabine (a GAT-1 selective inhibitor), increase the synaptic concentration of GABA and are used as anticonvulsants. The β-amino acid scaffold of this compound makes it a prime candidate for a GAT inhibitor. The trifluoromethylphenyl group would likely enhance its binding affinity and selectivity for one or more of the four GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
Experimental Protocols for Biological Evaluation
To ascertain the precise mechanism of action and quantify the potency of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used for the characterization of GABA analogues.
In Vitro Assays
5.1.1. Radioligand Binding Assays for GABA Receptors
-
Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.
-
Materials:
-
Rat or mouse whole brain membranes (or membranes from cell lines expressing specific receptor subtypes).
-
Radioligands: [3H]muscimol (for GABA-A) or [3H]GABA/[3H]baclofen (for GABA-B).
-
Non-specific binding inhibitors: GABA (for GABA-A) or baclofen (for GABA-B).
-
Test compound solutions at various concentrations.
-
Scintillation counter.
-
-
Protocol:
-
Prepare brain membrane homogenates.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
5.1.2. [3H]GABA Uptake Assays for GABA Transporters
-
Objective: To determine the inhibitory potency (IC50) of the test compound on the four GAT subtypes.
-
Materials:
-
HEK-293 or CHO cells stably expressing one of the four human or rodent GAT subtypes (hGAT-1, hGAT-2, hGAT-3, hBGT-1).
-
[3H]GABA.
-
Test compound solutions at various concentrations.
-
Scintillation counter.
-
-
Protocol:
-
Plate the cells in 24- or 48-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of [3H]GABA.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
In Vivo Models
Based on the in vitro profile, the compound can be advanced to in vivo models to assess its therapeutic potential.
-
Anticonvulsant Activity: Models such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents can be used to evaluate anticonvulsant efficacy.
-
Anxiolytic Activity: The elevated plus maze or the light-dark box test in rodents are standard models to assess anxiolytic-like effects.
-
Analgesic Activity: Models of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain (e.g., formalin test) can be used to evaluate analgesic properties.
Quantitative Data Summary (Hypothetical)
As previously stated, specific quantitative data for this compound is not widely published. The following table is a template for how such data, once generated through the protocols described above, should be presented for clear comparison.
| Assay | Target | Parameter | Value (e.g., µM) |
| Radioligand Binding | GABA-A Receptor | Ki | To be determined |
| GABA-B Receptor | Ki | To be determined | |
| [3H]GABA Uptake | GAT-1 | IC50 | To be determined |
| GAT-2 | IC50 | To be determined | |
| GAT-3 | IC50 | To be determined | |
| BGT-1 | IC50 | To be determined | |
| In Vivo Efficacy | PTZ Seizure Model | ED50 | To be determined |
| Elevated Plus Maze | MED | To be determined |
MED: Minimum Effective Dose
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel GABA analogues. The incorporation of a trifluoromethylphenyl group is a rational design strategy to enhance its drug-like properties, particularly for CNS applications. While direct biological data is currently lacking, the experimental framework provided in this guide offers a clear path for its comprehensive pharmacological characterization.
Future research should focus on:
-
Enantioselective Synthesis: Developing a robust and scalable enantioselective synthesis to isolate and test the individual enantiomers, as biological activity is likely to be stereospecific.
-
Comprehensive In Vitro Profiling: Conducting the described binding and uptake assays to determine the compound's primary molecular target(s) and its potency and selectivity.
-
In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the compound's brain penetration, metabolic stability, and therapeutic potential in relevant animal models of neurological disorders.
The insights gained from such studies will be invaluable in determining the therapeutic utility of this compound and will guide the design of the next generation of fluorinated GABAergic modulators.
Methodological & Application
Protocol for dissolving 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid for cell culture
Topic: Protocol for Dissolving 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic amino acid derivative with potential applications in pharmaceutical research and drug development. Its trifluoromethylphenyl moiety suggests it may possess unique biological activities worth investigating in cellular models. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in cell culture applications.
This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments. It includes information on solvent selection, preparation of stock solutions, and final dilution into cell culture media.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on typical small molecule solids |
| Solubility | Data not readily available. Empirically determine in desired solvents. See Protocol 1. | N/A |
| Storage | Store at -20°C, protect from light and moisture | General recommendation for labile compounds |
Experimental Protocols
Protocol 1: Determination of Solubility
Objective: To determine the solubility of this compound in common cell culture solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Add a small, known amount of this compound (e.g., 1-5 mg) to separate microcentrifuge tubes.
-
To each tube, add a small, precise volume of the solvent to be tested (e.g., 100 µL of DMSO, EtOH, or PBS).
-
Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect for any undissolved particulate matter.
-
If the compound has completely dissolved, add another known amount of the compound and repeat the process until saturation is reached (i.e., solid particles remain after thorough mixing).
-
Calculate the approximate solubility in mg/mL or mM.
Protocol 2: Preparation of a High-Concentration Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for subsequent dilution in cell culture media. Based on general practices for similar organic small molecules, DMSO is recommended as the initial solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Transfer the powder to a sterile tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight = 233.19 g/mol
-
To make 1 mL of a 10 mM solution, you need: 0.010 mol/L * 233.19 g/mol * 0.001 L = 0.0023319 g = 2.33 mg.
-
Dissolve 2.33 mg of the compound in 1 mL of DMSO.
-
-
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 3: Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the high-concentration stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Calculation Example for a 10 µM Working Solution from a 10 mM Stock:
-
This is a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a final volume of 1 mL with a concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
-
Mix the working solution gently by pipetting or inverting the tube.
-
Apply the working solution to your cells immediately.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated samples.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the experimental workflow for preparing the compound for cell culture.
Caption: Workflow for preparing this compound solutions.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.[2]
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Application Notes and Protocols: High-Throughput Screening of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid for GABA-A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a β-aryl-β-amino acid analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The incorporation of a trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. Structurally similar compounds, such as phenibut (β-phenyl-GABA), are known to modulate GABAergic neurotransmission, primarily through GABA-B receptors and to some extent, GABA-A receptors.[1] This positions this compound as a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of GABA-A receptors, which are critical targets for therapies addressing anxiety, epilepsy, and sleep disorders.
These application notes provide a comprehensive framework for a tiered HTS workflow to identify and characterize the activity of this compound and similar analogs on the GABA-A receptor. The protocols detail a primary screen using a fluorescence-based membrane potential assay, followed by secondary confirmation and counter-screening assays.
Mechanism of Action: GABA-A Receptor Positive Allosteric Modulation
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuron, thus reducing its excitability. Positive Allosteric Modulators (PAMs) bind to a site on the receptor distinct from the GABA binding site. This binding event induces a conformational change that enhances the effect of GABA, leading to a greater chloride influx for a given concentration of the agonist. This potentiation of GABAergic signaling is the therapeutic mechanism for many anxiolytic and sedative drugs.
References
Application of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative that has garnered interest in neuroscience research due to its structural similarity to endogenous neurotransmitters and other neuroactive compounds. The presence of a trifluoromethylphenyl group often enhances the metabolic stability and blood-brain barrier permeability of drug candidates, making this compound a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This document provides an overview of its potential applications, summarizes available data, and presents detailed protocols for its investigation in a neuroscience research setting.
While direct and extensive research on this compound is still emerging, its structural analogs have shown activity as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. Therefore, the primary hypothesized mechanism of action for this compound is the modulation of GABAergic neurotransmission, potentially through interaction with GABA receptors or GABA transporters (GATs).
Potential Applications in Neuroscience Research
Based on the pharmacology of structurally related compounds, this compound is a candidate for investigation in the following areas:
-
Anxiolytic Agents: Compounds that enhance GABAergic inhibition are often effective in reducing anxiety.
-
Anticonvulsant Agents: Many anti-epileptic drugs act by potentiating GABAergic neurotransmission.
-
Neuropathic Pain Therapeutics: Modulation of GABAergic pathways is a known strategy for the management of neuropathic pain.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically for this compound. However, data from structurally similar compounds can provide valuable insights for initial experimental design.
Table 1: Biological Activity of Structurally Related Phenylpropanoic Acid Derivatives
| Compound/Analog | Target | Assay Type | Activity Metric | Value | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional Assay | pA₂ | 3.5 (weak antagonist) | [1] |
| Functionalized amino acids (with trifluoromethyl-phenyl moiety) | GABA Transporters (mGAT1-4) | [³H]GABA Uptake Assay | pIC₅₀ | Ranging from <5 to >6 | [2][3] |
Experimental Protocols
The following protocols are provided as a guide for the initial characterization of this compound in a neuroscience research laboratory.
Protocol 1: Radioligand Binding Assay for GABAB Receptors
This protocol is designed to determine the binding affinity of this compound for the GABAB receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[³H]-CGP54626 (radioligand)
-
This compound (test compound)
-
Baclofen (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer (Tris-HCl with 2.5 mM MgCl₂) to a protein concentration of 0.5-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of this compound or baclofen.
-
[³H]-CGP54626 (final concentration ~1 nM).
-
Membrane preparation.
-
-
For non-specific binding, add a high concentration of unlabeled baclofen (e.g., 100 µM).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons
This protocol is to assess the functional effects of this compound on GABAB receptor-mediated currents.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
This compound
-
Baclofen (GABAB agonist)
-
CGP55845 (GABAB antagonist)
Procedure:
-
Cell Preparation:
-
Plate primary neurons on coverslips and culture for 10-14 days.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Obtain a stable baseline recording of the holding current.
-
Apply baclofen (e.g., 10 µM) to the perfusion solution to elicit an outward current, indicative of G protein-coupled inwardly rectifying potassium (GIRK) channel activation.
-
After washout, apply this compound at various concentrations to test for agonist activity.
-
To test for antagonist activity, co-apply the test compound with baclofen.
-
To confirm the involvement of GABAB receptors, test the ability of the antagonist CGP55845 to block any observed effects.
-
-
Data Analysis:
-
Measure the amplitude of the current elicited by the application of the compounds.
-
Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Protocol 3: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze Test
This protocol is for evaluating the potential anxiolytic effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus
-
Mice or rats
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Diazepam (positive control)
-
Video tracking software
Procedure:
-
Animal Preparation and Drug Administration:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (at various doses), vehicle, or diazepam intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.
-
-
Elevated Plus Maze Test:
-
Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in the total distance traveled (to rule out hyperactivity).
-
Mandatory Visualizations
Signaling Pathway
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Neuroscience Research.
Logical Relationship
Caption: Compound to Therapeutic Effect.
References
Application Notes and Protocols for the Administration of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative with potential applications in neuroscience research, particularly as a modulator of GABAergic neurotransmission. Its structural similarity to GABA (gamma-aminobutyric acid) analogues suggests it may act on GABA receptors, potentially offering therapeutic value in conditions characterized by neuronal hyperexcitability. These application notes provide detailed protocols for the preparation and administration of this compound in common animal models, namely mice and rats, to facilitate preclinical research into its pharmacokinetic and pharmacodynamic properties.
Compound Information
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. |
Recommended Animal Models
The most commonly used animal models for initial in vivo screening of compounds targeting the central nervous system are mice and rats. Specific strains that are well-characterized and widely used include:
-
Mice: C57BL/6, BALB/c, CD-1
-
Rats: Sprague-Dawley, Wistar
The choice of strain may depend on the specific therapeutic area and endpoints being investigated.
Administration Protocols
Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. The choice of administration route will depend on the experimental goals, such as determining oral bioavailability versus direct systemic exposure.
Vehicle Formulation
For a compound with poor aqueous solubility, a multi-component vehicle system is often necessary. A common and generally well-tolerated vehicle for oral and parenteral administration in rodents is a mixture of Dimethyl Sulfoxide (DMSO) and a polyethylene glycol (PEG), diluted with saline or water.
Recommended Vehicle:
-
10% DMSO, 40% PEG 400, 50% Saline (0.9% NaCl)
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the required volume of DMSO. Gentle warming and vortexing may be necessary to aid dissolution.
-
Add the PEG 400 to the DMSO solution and mix thoroughly.
-
Slowly add the saline to the organic solvent mixture while continuously stirring or vortexing to prevent precipitation.
-
The final solution should be clear and free of visible particles. If precipitation occurs, the formulation may need to be adjusted, for example, by increasing the proportion of organic solvents.
Oral Administration (Gavage)
Oral gavage is a standard method for administering precise doses of a compound directly into the stomach.
Materials:
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or curved stainless steel with a ball tip)
-
Mice: 20-22 gauge, 1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringes (1 mL or 3 mL)
-
Prepared drug formulation
Protocol for Mice:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress.
Protocol for Rats:
-
Weigh the rat to calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 20 mL/kg.
-
Restrain the rat firmly, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the rat's nose to the last rib.
-
Insert the gavage needle into the side of the mouth and over the tongue.
-
Gently advance the needle into the esophagus. The rat should swallow as the tube is advanced.
-
Administer the dose smoothly.
-
Remove the needle and return the rat to its cage.
-
Observe the animal for any adverse reactions.
Intraperitoneal (IP) Injection
IP injection is a common route for administering substances systemically.
Materials:
-
Animal scale
-
Needles and syringes
-
Mice: 25-27 gauge needle
-
Rats: 23-25 gauge needle
-
-
Prepared drug formulation
-
70% ethanol for disinfection
Protocol for Mice:
-
Weigh the mouse to determine the injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of discomfort or adverse effects.
Protocol for Rats:
-
Weigh the rat to calculate the injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.
-
Restrain the rat to expose the abdomen.
-
Identify the injection site in the lower right or left quadrant of the abdomen.
-
Clean the area with 70% ethanol.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate to check for correct needle placement.
-
Administer the dose.
-
Remove the needle and return the rat to its cage.
-
Observe the animal for any adverse reactions.
Dosing and Pharmacokinetic Data (Based on a Structurally Related Compound)
Table 1: Pharmacokinetic Parameters of a Structurally Related Compound (S-4) in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Bioavailability (%) |
| Oral (Gavage) | 1 | 1.4 | 48 | 203 | ~100 |
| 10 | 11 | 84 | 173 | ~100 | |
| 30 | 20 | 336 | 266 | 57 | |
| Intravenous | 0.5 | - | - | 156 | - |
| 1 | - | - | 161 | - | |
| 10 | - | - | 318 | - | |
| 30 | - | - | 266 | - |
Disclaimer: This data is for a structurally related compound and should be used as a guideline only. The actual pharmacokinetic profile of this compound may differ significantly. It is crucial to perform dose-ranging studies to determine the optimal dose for the desired biological effect.
Proposed Starting Doses for this compound:
Based on the data above, a reasonable starting dose range for in vivo efficacy studies in rodents would be 1 to 30 mg/kg .
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for evaluating the compound in an animal model and the putative signaling pathway it may modulate.
Caption: Experimental workflow for in vivo studies.
Caption: Putative GABA B receptor signaling pathway.
Safety Precautions
-
Researchers should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling the compound and its formulations.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Proper handling and disposal of sharps and chemical waste are mandatory.
These protocols and guidelines are intended to serve as a starting point for the in vivo investigation of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and institutional requirements.
Application Notes for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative with potential applications in medicinal chemistry and pharmacology.[1] Its structure, which combines a propanoic acid backbone with a trifluoromethylphenyl group, suggests potential interactions with various neurological targets. The trifluoromethyl group can significantly alter the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity and selectivity for specific receptors.
Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, this compound is a candidate for studying GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[2] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia, making it a critical target for drug development.[3]
These application notes provide a comprehensive framework for characterizing the binding properties of this compound using radioligand receptor binding assays, with a focus on the GABA-A receptor as an illustrative target.
Illustrative Target: GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel that, upon binding to GABA, opens an intrinsic chloride channel.[2] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, causing an inhibitory effect on neurotransmission.[2] Many therapeutic agents, such as benzodiazepines and barbiturates, act as allosteric modulators of the GABA-A receptor to enhance this inhibitory effect.[4]
References
- 1. This compound [myskinrecipes.com]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound of interest in neuropharmacology, structurally related to the neurotransmitter γ-aminobutyric acid (GABA). Its trifluoromethyl group suggests potential for enhanced biological activity, metabolic stability, and blood-brain barrier penetration.[1][2] These application notes provide a comprehensive experimental framework to assess the efficacy of this compound, focusing on its potential as a GABA_B receptor agonist. The protocols outlined below cover in vitro and in vivo methodologies to characterize its binding affinity, functional activity, and physiological effects.
Putative Signaling Pathway
The proposed mechanism of action for this compound is through the activation of the GABA_B receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.
Caption: Putative GABA_B receptor signaling pathway.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for evaluating the efficacy of the test compound.
Caption: Experimental workflow for efficacy testing.
In Vitro Efficacy Protocols
Radioligand Binding Assay for GABA_B Receptor
This assay determines the binding affinity (Ki) of the test compound for the GABA_B receptor.
Materials:
-
Rat brain membranes (cerebellum or cortex)
-
[3H]GABA (radioligand)
-
Test Compound: this compound
-
Baclofen (positive control)
-
Incubation buffer (e.g., Tris-HCl with CaCl2)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare rat brain membranes and resuspend in incubation buffer.
-
Set up assay tubes containing buffer, [3H]GABA (at a concentration near its Kd), and either vehicle, a range of concentrations of the test compound, or a saturating concentration of unlabeled GABA (for non-specific binding).
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate at 4°C for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | ||
| Baclofen (Positive Control) |
[35S]GTPγS Functional Assay
This assay measures the activation of G-proteins coupled to the GABA_B receptor, providing a measure of the compound's functional efficacy as an agonist.
Materials:
-
Cell membranes expressing GABA_B receptors (e.g., from CHO-K1 cells)
-
[35S]GTPγS (radioligand)
-
Test Compound
-
GABA (positive control)
-
GDP
-
Assay buffer (e.g., HEPES buffer with MgCl2 and NaCl)
-
Scintillation counter
Protocol:
-
Pre-incubate cell membranes with the test compound or GABA at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Determine the EC50 and Emax for the test compound.[3]
Data Presentation:
| Compound | EC50 (nM) | Emax (% of GABA response) |
| This compound | ||
| GABA (Positive Control) | 100% |
cAMP Accumulation Assay
This assay assesses the functional consequence of GABA_B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Materials:
-
Cells expressing GABA_B receptors (e.g., CHO-K1 cells)
-
Test Compound
-
Forskolin (to stimulate adenylyl cyclase)
-
Baclofen (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Culture cells in appropriate plates.
-
Pre-treat cells with the test compound or baclofen at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Determine the IC50 of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
Data Presentation:
| Compound | IC50 (nM) |
| This compound | |
| Baclofen (Positive Control) |
In Vivo Efficacy Protocol
Apomorphine-Induced Climbing Behavior in Mice
This in vivo model is a screening tool to identify compounds with GABAergic activity.[4] GABA agonists inhibit the climbing behavior induced by the dopamine agonist apomorphine.[4]
Materials:
-
Male ICR mice
-
Test Compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., saline)
-
Climbing cages (cylindrical wire mesh cages)
Protocol:
-
Acclimatize mice to the laboratory environment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a suitable pre-treatment time, administer apomorphine (e.g., 1.5 mg/kg, s.c.).[4]
-
Immediately place each mouse in a climbing cage.
-
Observe and score the climbing behavior at regular intervals for a set duration (e.g., 30 minutes).
-
Scoring can be based on the position of the mouse in the cage (e.g., 0 = all four paws on the floor, 1 = two paws on the wall, 2 = all four paws on the wall).
-
Calculate the total climbing score for each mouse.
-
Compare the scores of the test compound-treated group with the vehicle-treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Climbing Score ± SEM | % Inhibition |
| Vehicle + Apomorphine | - | 0% | |
| Test Compound + Apomorphine | |||
| Baclofen + Apomorphine (Positive Control) |
Conclusion
The described experimental design provides a systematic approach to evaluate the efficacy of this compound as a potential GABA_B receptor agonist. Successful outcomes from these assays, demonstrating high binding affinity, potent functional agonism, and in vivo activity, would warrant further investigation in more complex disease models relevant to GABA_B receptor function, such as models of spasticity, addiction, or anxiety.
References
Application Notes and Protocols for Radiolabeling 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid with various radionuclides. The following sections outline strategies for labeling with Carbon-11, Fluorine-18, Tritium, and Iodine-125, including precursor synthesis, radiolabeling procedures, purification, and quality control.
Overview of Radiolabeling Strategies
The choice of radionuclide for labeling this compound depends on the intended application. For Positron Emission Tomography (PET) imaging, short-lived positron emitters like Carbon-11 (t½ = 20.4 min) and Fluorine-18 (t½ = 109.8 min) are commonly used. For in vitro assays or preclinical studies requiring longer half-lives, Tritium (³H, t½ = 12.3 years) or Iodine-125 (t½ = 59.4 days) are suitable options.
The labeling strategy will target one of three key positions on the molecule:
-
The carboxyl group can be labeled with Carbon-11.
-
The trifluoromethyl group on the phenyl ring can be labeled with Fluorine-18.
-
The phenyl ring can be labeled with Tritium or Iodine-125.
-
The propanoic acid backbone can be labeled with Tritium.
Below is a logical workflow for a typical radiolabeling experiment.
Caption: General workflow for radiolabeling experiments.
Carbon-11 Labeling of the Carboxyl Group
Carbon-11 labeling offers the advantage of not altering the chemical structure of the parent molecule. The short half-life of ¹¹C necessitates rapid synthesis and purification protocols.
Precursor Synthesis: 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
The precursor for [¹¹C]carboxylation is the corresponding amino alcohol.
Caption: Precursor synthesis for Carbon-11 labeling.
Protocol:
-
Reduction: To a solution of this compound in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄) at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.
-
Extraction: Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol.
-
Activation: The resulting alcohol is then activated, for example, by conversion to the corresponding iodide using iodine, triphenylphosphine, and imidazole.
[¹¹C]Carboxylation Protocol
This protocol utilizes [¹¹C]CO₂ produced from a cyclotron.[1]
Protocol:
-
[¹¹C]CO₂ Trapping: Trap cyclotron-produced [¹¹C]CO₂ in a solution of the Grignard reagent derived from the activated precursor in THF at low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-10 minutes.
-
Quenching and Purification: Quench the reaction with aqueous HCl and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The HPLC fraction containing the radiolabeled product is collected, the solvent is evaporated, and the product is reformulated in a suitable buffer for injection.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 19-98% (decay-corrected) | [1] |
| Radiochemical Purity (RCP) | >98% | [2] |
| Molar Activity (Am) | 21-89 GBq/µmol | [1] |
| Synthesis Time | ~35 minutes | [2] |
Fluorine-18 Labeling of the Trifluoromethyl Group
Labeling the trifluoromethyl group with Fluorine-18 is a promising strategy for PET imaging. Recent methods allow for the direct 18F/19F isotope exchange on the CF₃ group.[3][4]
Precursor: this compound
A key advantage of this method is the ability to use the target molecule itself as the starting material for the radiolabeling reaction.[3]
18F/19F Isotope Exchange Protocol
This method involves a two-step defluorination/radiofluorination process mediated by a frustrated Lewis pair.[3][4]
Caption: Workflow for 18F-labeling via isotope exchange.
Protocol:
-
Defluorination: React the this compound with a frustrated Lewis pair to selectively activate a C-F bond. This forms a stable salt precursor which can be isolated.[3]
-
Radiofluorination: The isolated precursor is then reacted with cyclotron-produced [¹⁸F]fluoride, which has been activated using a kryptofix (K2.2.2)/potassium carbonate complex.
-
Purification: The reaction mixture is purified by semi-preparative HPLC to separate the [¹⁸F]-labeled product from the unlabeled precursor and other impurities.
-
Formulation: The collected fraction is reformulated for in vivo use.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | up to 35.2 ± 6.5% (non-decay corrected) | [3][4] |
| Radiochemical Purity (RCP) | >99% | [5] |
| Molar Activity (Am) | up to 12.0 ± 1.7 GBq/µmol | [3][4] |
Tritium Labeling
Tritium labeling is valuable for in vitro binding assays and metabolic studies due to its long half-life. Two common strategies are catalytic tritiation of an unsaturated precursor and halogen-tritium exchange.[6]
Precursor Synthesis
-
For Catalytic Tritiation: An unsaturated precursor, such as 3-Amino-3-[3-(trifluoromethyl)phenyl]propenoic acid, would be required.
-
For Halogen-Tritium Exchange: An iodinated or brominated precursor, such as 3-Amino-3-[3-(trifluoromethyl)-X-iodophenyl]propanoic acid (where X is an ortho or para position to the trifluoromethyl group), is needed.
Catalytic Tritiation Protocol
Protocol:
-
Reaction Setup: Dissolve the unsaturated precursor in a suitable solvent (e.g., ethanol, DMF) in a reaction vessel containing a catalyst (e.g., Palladium on carbon).
-
Tritiation: Introduce tritium gas (³H₂) into the vessel and stir the reaction under a positive pressure of ³H₂ until the reaction is complete.
-
Purification: Remove the catalyst by filtration and purify the product using HPLC to remove any radiolabeled impurities and the unlabeled precursor.
Halogen-Tritium Exchange Protocol
Protocol:
-
Reaction Setup: Dissolve the halogenated precursor in a suitable solvent with a palladium catalyst.
-
Tritiation: Introduce tritium gas and stir the reaction. The palladium catalyst facilitates the exchange of the halogen with tritium.[6]
-
Purification: Purify the tritiated product using HPLC.
| Parameter | Typical Value | Reference |
| Specific Activity | Can achieve high specific activity | [7] |
| Radiochemical Purity (RCP) | >98% | [6] |
Iodine-125 Labeling of the Phenyl Ring
Radioiodination is a common method for labeling molecules for single-photon emission computed tomography (SPECT) or in vitro assays.
Precursor Synthesis: Stannylated Precursor
A common method for radioiodination is the iododestannylation of a trialkyltin precursor.
Protocol:
-
Halogenation: First, introduce a bromine or iodine atom onto the phenyl ring of this compound.
-
Stannylation: React the halogenated intermediate with a tin reagent, such as hexamethylditin, in the presence of a palladium catalyst to form the trialkyltin precursor.
Radioiodination Protocol
Protocol:
-
Reaction: React the stannylated precursor with [¹²⁵I]NaI in the presence of an oxidizing agent (e.g., chloramine-T or Iodogen®).[8]
-
Purification: Purify the [¹²⁵I]-labeled product using HPLC.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | >50% | [8] |
| Radiochemical Purity (RCP) | >95% | [9] |
| Specific Activity | High specific activity can be achieved | [9] |
Purification and Quality Control
Purification
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying radiolabeled compounds to achieve high radiochemical purity. A semi-preparative C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water (with or without trifluoroacetic acid).[10]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid analysis of reaction progress and for purification in some cases, especially for microscale syntheses.[10][11][12]
Quality Control
-
Radiochemical Purity (RCP): Determined by analytical radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired compound.[13][14]
-
Radiochemical Yield (RCY): The amount of radioactivity incorporated into the product as a percentage of the starting radioactivity, corrected for decay.
-
Molar Activity (Am) or Specific Activity (SA): The amount of radioactivity per mole of the compound. This is a critical parameter for receptor-based imaging agents to avoid receptor saturation.
These protocols provide a foundation for the successful radiolabeling of this compound. Researchers should optimize the reaction conditions for their specific setup and desired product characteristics. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Labeling of aliphatic carboxylic acids using [11C]carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
- 7. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. escholarship.org [escholarship.org]
Application Notes and Protocols: 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid as a Chemical Probe for GABAergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative that holds potential as a chemical probe for investigating the function of GABAergic systems. Its structural similarity to GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system, and the presence of a trifluoromethylphenyl moiety, suggest possible interactions with GABA receptors and transporters. The trifluoromethyl group can enhance metabolic stability and blood-brain barrier permeability, making it a valuable scaffold in the development of neurologically active compounds.[1]
These application notes provide a framework for utilizing this compound as a chemical probe to explore its affinity for GABA receptors and its potential modulatory effects on GABAergic neurotransmission. The following protocols are foundational methods for characterizing the interaction of a novel compound with GABA receptors and can be adapted for the specific investigation of this compound.
Data Presentation
The following tables present hypothetical quantitative data for this compound, illustrating how its binding affinity and functional activity at GABA receptors could be summarized.
Table 1: Radioligand Binding Affinity of this compound at GABAA Receptors
| Compound | Radioligand | Receptor Source | Ki (μM) |
| This compound | [3H]Muscimol | Rat cortical membranes | 15.2 ± 1.8 |
| GABA (control) | [3H]Muscimol | Rat cortical membranes | 0.8 ± 0.1 |
| Bicuculline (control) | [3H]Muscimol | Rat cortical membranes | 0.2 ± 0.03 |
Table 2: Functional Activity of this compound at GABAA Receptors (Electrophysiology)
| Compound | Application | Measured Effect | EC50 (μM) |
| This compound | Whole-cell patch clamp on cultured cortical neurons | Potentiation of GABA-evoked currents | 25.6 ± 3.1 |
| GABA (control) | Whole-cell patch clamp on cultured cortical neurons | Evoked inward Cl- current | 5.4 ± 0.7 |
Experimental Protocols
Protocol 1: GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor using a radiolabeled agonist, [3H]Muscimol.
Materials:
-
This compound
-
[3H]Muscimol (specific activity ~20-30 Ci/mmol)
-
GABA (for non-specific binding)
-
Rat cortical membranes (prepared or commercially available)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortex in ice-cold sucrose buffer and prepare a crude membrane fraction by differential centrifugation.[2][3] The final pellet should be resuspended in binding buffer.
-
Assay Setup: In microcentrifuge tubes, combine:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM, for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [3H]Muscimol (final concentration ~1-2 nM).
-
100 µL of rat cortical membrane suspension (50-100 µg of protein).
-
-
Incubation: Incubate the tubes at 4°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Electrophysiological Analysis of GABAA Receptor Modulation
This protocol uses whole-cell patch-clamp electrophysiology on cultured neurons to assess the functional effects of this compound on GABAA receptor-mediated currents.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
This compound
-
GABA
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Perfusion system
Procedure:
-
Cell Preparation: Plate primary neurons on coverslips and culture for 7-14 days.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Whole-Cell Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with internal solution. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., 1-5 µM) for a short duration (e.g., 2-5 seconds) using the perfusion system to evoke a baseline inward current.
-
Compound Application: Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Normalize the current amplitudes in the presence of the compound to the baseline GABA response. Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for potentiation.
Visualizations
References
Application Notes and Protocols for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of solutions containing 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. The protocols outlined below are intended to ensure safe handling and effective dissolution of the compound for various research and development applications.
Compound Information
| Parameter | Value | Reference |
| Molecular Formula | C10H10F3NO2 | --INVALID-LINK-- |
| Molecular Weight | 233.19 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge for similar compounds |
| Solubility (Qualitative) | Likely soluble in organic solvents such as DMSO. Water solubility may be limited and require assistance (e.g., pH adjustment, heating). | General principles for hydrophobic amino acids. |
Safety and Handling Precautions
Warning: This compound may cause skin, eye, and respiratory irritation. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.
First Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation of a this compound solution.
Experimental Protocol: Step-by-Step Guide for Solution Preparation
This protocol provides a general method for preparing a solution of this compound. The choice of solvent and the need for techniques like sonication or heating will depend on the desired concentration and the specific experimental requirements.
Materials
-
This compound
-
Selected solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or Deionized Water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Analytical balance
-
Pipettes
-
Personal Protective Equipment (PPE) as specified in Section 2.
-
Water bath or heating plate (optional)
-
Sonicator (optional)
-
pH meter and acid/base for adjustment (e.g., HCl, NaOH) (for aqueous solutions, optional)
-
Sterile syringe filter (0.22 µm) (optional)
Procedure
-
Determine the Desired Concentration: Calculate the required mass of this compound based on the desired final concentration and volume of the solution.
-
Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of the compound using an analytical balance.
-
Solvent Selection and Initial Dissolution:
-
For Organic Solvents (e.g., DMSO, Ethanol):
-
Transfer the weighed compound to the volumetric flask.
-
Add a portion of the solvent (approximately 50-70% of the final volume).
-
Place a magnetic stir bar in the flask and stir the mixture at room temperature.
-
-
For Aqueous Solutions (Water):
-
Transfer the weighed compound to the volumetric flask.
-
Add a portion of deionized water.
-
Begin stirring. Due to the hydrophobic nature of the trifluoromethyl group, solubility in water may be low.
-
-
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve with stirring at room temperature, the following steps can be taken sequentially:
-
Sonication: Place the flask in a sonicator bath for 10-15 minute intervals until the solid is dissolved.
-
Gentle Heating: If sonication is insufficient, gently warm the solution in a water bath (not exceeding 40-50°C) while stirring. For a related compound, 4-(trifluoromethyl)-L-phenylalanine, heating to 70°C was noted to aid dissolution in water.
-
pH Adjustment (for aqueous solutions): For amino acids, adjusting the pH away from the isoelectric point can increase solubility. Cautiously add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
-
Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to the volumetric flask to reach the final desired volume. Continue to stir for a few minutes to ensure a homogenous solution.
-
Sterile Filtration (Optional): If the solution is for use in biological assays, it is recommended to sterile filter it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution in a tightly sealed container. For long-term storage, it is advisable to aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathway Diagram (Illustrative Example)
The following is an illustrative example of a signaling pathway where a drug derived from this compound might act. This is a hypothetical representation.
Caption: Hypothetical signaling pathway activated by a drug.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for the synthesis of this compound is a variation of the Mannich reaction, often referred to as the Rodionov reaction. This one-pot synthesis involves the condensation of 3-(trifluoromethyl)benzaldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in a suitable solvent. Another potential, though less direct, route involves the Ritter reaction, where a precursor containing a stable carbocation is reacted with a nitrile followed by hydrolysis.
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield can vary significantly based on the chosen synthetic route and reaction conditions. For the Rodionov-Shemyakin variant of the Mannich reaction, yields can range from moderate to good. For instance, the synthesis of the precursor, 3-(3-trifluoromethylphenyl)propanoic acid, has been reported with yields in the range of 81-85%. With optimization of catalyst, solvent, and temperature, it is possible to achieve higher yields for the final amino acid product.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters to control include:
-
Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts. Careful control is necessary to ensure the desired reaction proceeds optimally.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and yield.
-
Catalyst: In some variations of the synthesis, a catalyst may be used to improve the reaction rate and selectivity. The choice and concentration of the catalyst are critical.
-
Purity of Reactants: Using high-purity starting materials, such as 3-(trifluoromethyl)benzaldehyde and malonic acid, is crucial to minimize the formation of impurities.
-
pH: For reactions in aqueous media or those involving acid/base catalysis, maintaining the optimal pH is essential for maximizing the yield.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the product and impurities. Common techniques also include column chromatography for more challenging separations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature in small increments, while monitoring for byproduct formation. |
| Suboptimal Catalyst | - If using a catalyst, screen different catalysts (e.g., various Lewis or Brønsted acids for the Ritter reaction, or different amine bases for the Mannich reaction). - Optimize the catalyst loading. Too much or too little can negatively impact the yield. |
| Poor Solvent Choice | - Experiment with different solvents or solvent mixtures to improve the solubility of reactants and intermediates. Protic solvents like ethanol or methanol are often used for Mannich reactions. |
| Side Reactions | - The electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde can sometimes hinder the reaction. Consider using a more activated form of the aldehyde or a more potent catalyst. - In the Mannich reaction, self-condensation of malonic acid or the aldehyde can occur. Adjusting the rate of addition of reactants can minimize these side reactions. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the stoichiometry of the reactants. |
| Formation of Byproducts | - Cinnamic Acid Derivative: Deamination of the product can lead to the formation of 3-(trifluoromethyl)cinnamic acid. This can be minimized by controlling the reaction temperature and pH. - Dicarboxylic Acid: In the Mannich reaction, the addition of two molecules of malonic acid to the aldehyde can occur. Adjusting the stoichiometry and reaction conditions can reduce this. |
| Difficult Purification | - If recrystallization is ineffective, consider using column chromatography with a suitable stationary and mobile phase. - A pH adjustment during workup can help to separate the amphoteric amino acid product from non-polar or acidic/basic impurities. |
Experimental Protocols
Key Experiment: One-Pot Synthesis via Mannich Reaction (Rodionov-Shemyakin protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
3-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid and ammonium acetate in ethanol.
-
To this solution, add 3-(trifluoromethyl)benzaldehyde.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Overcoming solubility issues with 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges with 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid and similar research compounds.
Troubleshooting Guide: Systematic Approach to Solubility Enhancement
Encountering poor solubility is a common hurdle in experimental workflows. This guide provides a systematic approach to diagnose and resolve solubility issues for this compound.
Q1: My compound won't dissolve in my desired aqueous buffer. What is the first step?
The initial step is to perform a systematic solvent screening to establish a baseline solubility profile. This involves testing the compound's solubility in a range of common laboratory solvents, from nonpolar to polar. This process helps identify the general physicochemical properties of your compound.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into separate small vials (e.g., 1.5 mL Eppendorf tubes or glass vials).
-
Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the first solvent (e.g., Water) to the first vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for undissolved particles against a dark background.
-
Incremental Addition: If the compound has not dissolved, continue adding aliquots of the solvent (e.g., 100 µL at a time) and vortexing until the compound fully dissolves or a maximum volume (e.g., 1 mL) is reached.
-
Record: Carefully record the volume of solvent required to dissolve the compound. Calculate the approximate solubility (e.g., in mg/mL).
-
Repeat: Repeat steps 2-6 for a panel of solvents, such as those listed in the example data table below.
Data Presentation: Example Solvent Screening Results
The table below is an illustrative example of how to structure the results from a solvent screening. Researchers should generate their own data following the protocol.
| Solvent | Polarity Index | Classification | Approx. Solubility (mg/mL) at 25°C | Observations |
| Water | 9.0 | Protic, Polar | < 0.1 | Insoluble, suspension |
| PBS (pH 7.4) | - | Aqueous Buffer | < 0.1 | Insoluble, suspension |
| Methanol | 5.1 | Protic, Polar | > 50 | Freely Soluble |
| Ethanol | 4.3 | Protic, Polar | > 30 | Soluble |
| DMSO | 7.2 | Aprotic, Polar | > 100 | Freely Soluble |
| DMF | 6.4 | Aprotic, Polar | > 100 | Freely Soluble |
| Dichloromethane | 3.1 | Aprotic, Nonpolar | < 1 | Sparingly Soluble |
| Hexane | 0.1 | Aprotic, Nonpolar | < 0.01 | Insoluble |
This table contains representative data. Actual values must be determined experimentally.
Q2: The compound is soluble in organic solvents like DMSO but precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound dissolved in a water-miscible organic solvent is introduced into an aqueous medium where it is poorly soluble. The primary strategy to overcome this is to adjust the pH of the aqueous buffer, as the compound's structure contains both an acidic (carboxylic acid) and a basic (amino) group.
Workflow for Addressing Aqueous Solubility Issues
Caption: Troubleshooting workflow for poor aqueous solubility.
Explanation of the Strategy
This compound is a zwitterionic compound, meaning it contains both a basic amino group and an acidic carboxylic acid group.[1][2] The net charge on the molecule is highly dependent on the pH of the solution.
-
At Low pH (Acidic): The carboxylic acid is protonated (neutral charge), and the amino group is protonated (positive charge). The net charge is positive.
-
At High pH (Basic): The carboxylic acid is deprotonated (negative charge), and the amino group is neutral. The net charge is negative.
-
At the Isoelectric Point (pI): The molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge.
Compounds are often least soluble at their isoelectric point because the strong intermolecular electrostatic attractions can lead to aggregation and precipitation.[3][4] By adjusting the pH away from the pI, you ionize the compound, which improves its interaction with polar solvents like water and significantly increases solubility.[1][4]
Experimental Protocol: pH-Dependent Solubility Analysis
-
Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Add Compound: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Supernatant: Carefully remove an aliquot of the clear supernatant from each vial.
-
Dilute and Quantify: Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., methanol) and determine the concentration using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to identify the optimal pH range for dissolution.
Q3: Adjusting the pH helped, but I still can't reach my target concentration. What is the next step?
If pH adjustment alone is insufficient, the next strategy is to use a co-solvent system.[5] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the polarity of the solvent system, which can help solubilize hydrophobic compounds.[6][7] This technique is often combined with pH adjustment for a synergistic effect.[5][]
Experimental Protocol: Co-solvent System Optimization
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[6][9]
-
Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock.
-
Titration: Prepare your aqueous buffer at the optimal pH determined previously.
-
Slow Addition: While vortexing the buffer, slowly add the co-solvent stock solution dropwise.
-
Observe: Monitor for any signs of precipitation. The goal is to find the highest concentration achievable with the lowest percentage of co-solvent.
-
Test Ratios: Systematically test different ratios of co-solvent to aqueous buffer (e.g., 10:90, 20:80, 30:70) to determine the optimal mixture that maintains solubility without compromising the experimental assay (as high concentrations of organic solvents can affect biological systems).
Data Presentation: Example pH vs. Solubility Profile
The following table illustrates how to present data from a pH-solubility profiling experiment.
| Buffer pH | Co-solvent System | Solubility (µg/mL) |
| 2.0 | None | 550 |
| 4.0 | None | 85 |
| 6.0 | None | 15 |
| 7.4 | None | < 5 (Insoluble) |
| 8.0 | None | 210 |
| 10.0 | None | 800 |
| 2.0 | 10% Ethanol | 750 |
| 10.0 | 10% Ethanol | > 1000 |
This table contains representative data. Actual values must be determined experimentally.
Frequently Asked Questions (FAQs)
Q4: What is a zwitterion and why does it matter for solubility?
A zwitterion is a molecule that has both a positive and a negative electrical charge within the same molecule, yet the overall net charge is zero.[1] this compound is zwitterionic at physiological pH. This matters because zwitterions can have strong intermolecular interactions (attraction between the positive charge on one molecule and the negative charge on another), which can lead to the formation of a stable crystal lattice, reducing solubility in water.[3] The lowest solubility is often observed at the isoelectric point (pI), the pH at which the molecule is predominantly in its zwitterionic form.[4]
Q5: Are there alternatives to pH adjustment and co-solvents?
Yes, if the above methods are not suitable for your experimental system, other advanced techniques can be explored:
-
Salt Formation: Converting the acidic or basic functional group into a salt can dramatically improve solubility and dissolution rates.[7] For this compound, one could form a hydrochloride salt of the amino group or a sodium salt of the carboxylic acid.
-
Use of Excipients:
-
Surfactants: Molecules like Polysorbate 80 (Tween 80) or Cremophor can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5][9]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can be encapsulated within the cavity, forming an inclusion complex that is more water-soluble.[9]
-
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the molecular level. Techniques like co-solvent evaporation can be used to create an amorphous solid dispersion, which is often more soluble than the crystalline form.[10]
Q6: How can I visualize the relationship between the compound's structure and its ionization state?
The ionization state of the compound at different pH values can be visualized to understand its charge characteristics.
Caption: Ionization states of the compound at different pH levels.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid in vitro assay variability
Technical Support Center: 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Welcome to the technical support center for in vitro assays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common sources of variability and provide standardized protocols for reliable and reproducible results.
Compound Overview: this compound is an amino acid derivative utilized in pharmaceutical research as a building block for bioactive molecules.[1][2] The trifluoromethyl group often enhances biological activity, metabolic stability, and lipophilicity.[1] Given its structure, it is frequently explored in neuropharmacology and medicinal chemistry.[1]
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during in vitro experiments. For this guide, we will assume the context of a fluorescence-based enzyme inhibition assay, a common application for such a compound.
Question 1: Why am I seeing high variability in my IC50 values between experiments?
-
Potential Causes:
-
Compound Instability: The compound may degrade in solution over time. Always prepare fresh serial dilutions for each experiment from a recently prepared stock solution.[3] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3][4]
-
Pipetting Inaccuracies: Small errors in pipetting, especially during the creation of a serial dilution, can lead to significant concentration inaccuracies and, consequently, variable IC50 values.[3][4] Use calibrated pipettes and consider preparing a master mix for the reaction to minimize pipetting steps.[4]
-
Inconsistent Incubation Times: Enzymes are sensitive to incubation duration.[3][5] Adhere strictly to the protocol's specified incubation times for both compound pre-incubation and the enzymatic reaction itself.[3]
-
Cell Health and Density (for cell-based assays): If using a cell-based assay, ensure cells are healthy, within a low passage number, and seeded at a consistent density.[3][6] Over-confluent or unhealthy cells can respond differently to treatment.[7]
-
Question 2: My blank or negative control wells have a very high fluorescence signal. What's causing this high background?
-
Potential Causes:
-
Compound Autofluorescence: Compounds containing aromatic rings and electron-withdrawing groups like trifluoromethyl can sometimes be autofluorescent.[8][9] To check for this, run a control plate containing only the assay buffer and your compound at various concentrations, without the enzyme or substrate.[8] If you see a signal, you will need to subtract this background from your experimental wells.
-
Contaminated Reagents: Assay buffers, solvents (like DMSO), or even the microplate itself can be sources of fluorescent contaminants.[8][10] Use high-purity reagents, filter-sterilize buffers, and use black, opaque plates designed for fluorescence assays.[4][10]
-
Media Components: In cell-based assays, common media components like phenol red and fetal bovine serum are known to be fluorescent.[11] When possible, perform the final assay reading in a buffer like PBS or use a specialized low-fluorescence medium.[11]
-
Incorrect Instrument Settings: An excessively high gain setting on the plate reader can amplify background noise.[11] Optimize the gain to a level that provides a good signal-to-background ratio for your positive control without saturating the detector.[11]
-
Question 3: My results are inconsistent across the 96-well plate, especially in the outer wells (edge effect). How can I fix this?
-
Potential Causes:
-
Evaporation: The outer wells of a microplate are more prone to evaporation during incubation, which concentrates the reagents and can alter results.[12] To mitigate this, fill the outer wells with sterile water or PBS instead of samples and use a plate sealer during incubations.[12]
-
Temperature Gradients: Uneven heating in an incubator can cause variability. Ensure the plate is placed in the center of the incubator and avoid stacking plates.[12] Allowing reagents and the plate to reach room temperature before starting the assay can also help.[12]
-
Inconsistent Cell Seeding: For cell-based assays, uneven cell distribution during plating is a common cause of variability. Ensure your cell suspension is homogenous before and during plating.
-
Question 4: The compound doesn't seem to inhibit the enzyme at all, or the dose-response curve is flat. What should I check?
-
Potential Causes:
-
Poor Solubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and low (preferably <0.5%) across all wells.[13]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[5][8] Always run a positive control with a known inhibitor to confirm that the assay system is working correctly.[8]
-
Incorrect Assay Conditions: Enzymes are highly sensitive to pH and temperature.[5] Double-check that the assay buffer pH is optimal for the enzyme and that incubations are performed at the correct temperature.[4]
-
Substrate Concentration: For competitive inhibitors, the apparent potency can be affected by the substrate concentration. Ensure you are using a substrate concentration that is appropriate for the assay, typically at or below the Michaelis constant (Km), to achieve sensitive inhibition measurements.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place. For solutions (e.g., a stock in DMSO), it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid degradation from multiple freeze-thaw cycles.[3]
-
-
Q2: How should I prepare the stock solution?
-
A2: Due to its chemical structure, the compound is likely soluble in organic solvents like DMSO or ethanol. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% high-purity DMSO. For the assay, create intermediate dilutions in DMSO before the final dilution into the aqueous assay buffer to prevent precipitation.
-
-
Q3: Can the trifluoromethyl group interfere with the assay?
-
A3: Yes, potentially. Trifluoromethyl groups can increase the likelihood of autofluorescence.[9] Additionally, highly fluorinated compounds can sometimes engage in non-specific interactions or have poor solubility. It is crucial to run the proper controls, such as a compound-only plate, to test for autofluorescence or light scattering.[8]
-
Data Presentation
Table 1: Troubleshooting Summary for IC50 Variability
| Potential Cause | Recommended Action | Control Experiment |
| Compound Degradation | Prepare fresh dilutions for each experiment; aliquot stock solution. | Compare results from fresh vs. aged dilutions. |
| Solvent Concentration | Keep final DMSO concentration constant and low (<0.5%).[13] | Test enzyme activity at different DMSO concentrations. |
| Pipetting Error | Use calibrated pipettes; use master mixes.[4] | Run additional replicates; calculate %CV. |
| Incubation Time | Use a precise timer; ensure consistent timing for all plates. | Test effect of varied incubation times on enzyme activity. |
Table 2: Example of Recommended Reagent Concentrations for an Enzyme Inhibition Assay
| Reagent | Working Concentration | Notes |
| Target Enzyme | 1 - 5 nM | Titrate to find the optimal concentration for a linear reaction rate. |
| Fluorescent Substrate | 0.5 - 1x Km | Using substrate concentration near the Km increases sensitivity for competitive inhibitors.[14] |
| Test Compound | 1 nM - 100 µM (10-point curve) | Perform a 3-fold serial dilution. |
| DMSO | < 0.5% (final) | High concentrations of DMSO can inhibit enzymes.[13] |
| Assay Buffer | pH 7.4 (e.g., Tris or HEPES) | pH must be optimized for enzyme stability and activity. |
Experimental Protocols
Protocol: General Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework. Concentrations and incubation times must be optimized for your specific enzyme-substrate system.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for your enzyme (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Allow it to reach room temperature before use.[12]
- Enzyme Stock: Dilute the enzyme in cold assay buffer to 2x the final desired concentration. Keep on ice.
- Substrate Stock: Dilute the fluorescent substrate in assay buffer to 2x the final desired concentration. Protect from light.
- Compound Plates: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, create an intermediate dilution plate by diluting this into the assay buffer.
2. Assay Procedure (96-well format):
- Add 25 µL of assay buffer to all wells of a solid black 96-well plate.[4]
- Add 25 µL of the test compound at various concentrations (from the intermediate plate) to the sample wells.
- Add 25 µL of assay buffer with the equivalent percentage of DMSO to the control wells (negative and positive controls).
- Add 50 µL of the 2x enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of assay buffer to the blank wells.
- Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
- Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.
- Immediately place the plate in a microplate reader and measure the fluorescence signal kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for your fluorophore.
3. Data Analysis:
- Subtract the background fluorescence from the "no enzyme" blank wells.
- For kinetic reads, determine the initial reaction velocity (v) from the linear portion of the progress curve for each well.[15]
- Calculate the percent inhibition for each compound concentration relative to the DMSO-only control: % Inhibition = 100 * (1 - (v_inhibitor / v_DMSO)).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: A diagram of a typical enzyme inhibition mechanism.
Caption: A standard workflow for an enzyme inhibition assay.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bioivt.com [bioivt.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing In Vivo Dosing of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. The information aims to assist in the optimization of dosage for in vivo studies by drawing parallels from related compounds and general pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of gamma-aminobutyric acid (GABA), suggesting its potential as a modulator of GABAergic neurotransmission.[1][2] Its structure, which includes a trifluoromethylphenyl group, is designed to enhance lipophilicity and metabolic stability, potentially improving its ability to cross the blood-brain barrier.[3][4] These characteristics make it a candidate for investigation in neurological disorders such as epilepsy, neuropathic pain, and anxiety.[3]
Q2: What are the key considerations before starting an in vivo study with this compound?
Before beginning in vivo experiments, it is crucial to establish the compound's purity and solubility. Researchers should also consider the appropriate animal model for the specific research question. Given its potential as a GABA analogue, models of neuropathic pain, epilepsy, or anxiety may be relevant. Preliminary dose-ranging studies are essential to determine a safe and effective dose range.
Q3: How can I approach dose selection for my initial in vivo studies?
For initial dose-finding studies, a common approach is to start with a low dose and escalate until a biological effect is observed or signs of toxicity appear. Based on studies of similar phenylpropanoic acid derivatives with in vivo efficacy in rats, starting doses in the range of 10-50 mg/kg administered orally could be a reasonable starting point. However, this should be adapted based on the specific animal model and the intended therapeutic application.
Q4: What are the potential challenges in administering this compound in vivo?
A key challenge can be the compound's solubility. The trifluoromethyl group enhances lipophilicity, which may affect its solubility in aqueous vehicles.[4] It is crucial to develop a suitable formulation for consistent and reliable administration. For oral administration, suspension in a vehicle like carboxymethylcellulose (CMC) is a common practice. For intravenous administration, solubility in a biocompatible solvent system needs to be carefully evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor oral bioavailability | - Low aqueous solubility- First-pass metabolism | - Conduct formulation studies to improve solubility (e.g., using co-solvents, surfactants, or creating a salt form).- Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism. |
| High variability in animal response | - Inconsistent dosing due to poor formulation- Individual differences in animal metabolism | - Ensure the dosing formulation is a homogenous and stable suspension or solution.- Increase the number of animals per group to account for biological variability. |
| No observable therapeutic effect | - Insufficient dosage- Poor brain penetration- Inappropriate animal model | - Perform dose-escalation studies to explore higher dose ranges.- Conduct pharmacokinetic studies to measure plasma and brain concentrations of the compound.- Re-evaluate the suitability of the chosen animal model for the therapeutic hypothesis. |
| Adverse events or toxicity observed | - Dosage is too high- Off-target effects | - Reduce the dosage and perform a more gradual dose escalation.- Conduct in vitro safety pharmacology profiling to identify potential off-target activities. |
Experimental Protocols
Objective: To determine the basic pharmacokinetic profile of this compound in Sprague-Dawley rats after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if necessary)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulas for jugular vein catheterization
-
Blood collection tubes (with anticoagulant)
-
Analytical equipment for plasma concentration determination (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week before the study. For the intravenous group, surgically implant a catheter in the jugular vein for dosing and blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the jugular vein catheter.
-
Oral (PO) Group: Administer a single dose (e.g., 10-30 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Quantitative Data from a Related Compound
The following table summarizes pharmacokinetic data from a study on S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, which can serve as a reference for what to expect from a trifluoromethyl-phenyl derivative.[5][6]
| Parameter | Intravenous Administration | Oral Administration |
| Dose Range | 0.5, 1, 10, 30 mg/kg | 1, 10, 30 mg/kg |
| Clearance | 1.0 - 2.1 mL/min/kg (dose-dependent) | N/A |
| Volume of Distribution | ~0.448 L/kg | N/A |
| Half-life | 2.6 - 5.3 hours | 2.6 - 5.3 hours |
| Oral Bioavailability | N/A | Dose-dependent, complete at lower doses |
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Postulated Signaling Pathway
As a GABA analogue, this compound is hypothesized to modulate GABAergic signaling. The following diagram illustrates a simplified view of this potential mechanism of action.
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid in solution
This technical support center provides guidance on preventing the degradation of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid in solution. The following information is based on general principles of chemical stability for β-amino acids and trifluoromethyl-containing compounds, as specific degradation data for this molecule is not extensively available.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
While the trifluoromethylphenyl group is generally stable due to the strong carbon-fluorine bond, the amino acid functionality can be susceptible to degradation.[1][2] The overall stability in solution will depend on factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the primary factors that can cause degradation of this compound in solution?
Key factors that can affect the stability of this compound include:
-
pH: Both highly acidic and basic conditions can potentially catalyze degradation reactions. Strong basic conditions may lead to the hydrolysis of the trifluoromethyl group.[1]
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.[3]
-
Light: Exposure to UV light may induce photodegradation.[1][4]
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize stability, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Store at low temperatures, for example, at 4°C for short-term storage and frozen for long-term storage.[5]
-
Light: Protect from light by using amber vials or by wrapping the container in foil.[6]
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Which solvents are recommended for dissolving this compound?
The choice of solvent will depend on the experimental requirements. For general stock solutions, consider the following:
-
Aqueous Buffers: Use buffers at a pH close to neutrality (pH 6-8) for better stability. Avoid strongly acidic or basic buffers.
-
Organic Solvents: High-purity DMSO, DMF, or ethanol can be used. Ensure that the solvents are anhydrous and free of peroxides, as these can promote degradation.
Troubleshooting Guides
| Symptom | Potential Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., yellowing) | Oxidation of the amino group or other degradation pathways. | 1. Prepare fresh solutions before use.2. Store solutions under an inert atmosphere.3. Protect solutions from light.4. Analyze the solution by HPLC-UV or LC-MS to identify potential degradation products. |
| Precipitation observed in the solution upon storage | Change in pH, solvent evaporation, or formation of insoluble degradation products. | 1. Ensure the storage container is tightly sealed.2. Re-dissolve the precipitate by gentle warming or sonication, and then analyze for purity.3. If purity is compromised, prepare a fresh solution. |
| Loss of biological activity or inconsistent experimental results | Degradation of the compound. | 1. Confirm the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC).2. Prepare fresh solutions from solid material for critical experiments.3. Perform a forced degradation study to understand the stability of the compound under your specific experimental conditions.[7][8][9] |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study can help identify the degradation pathways and the intrinsic stability of the molecule.[4][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using LC-MS if available.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. biotage.com [biotage.com]
- 6. academic.oup.com [academic.oup.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The most prevalent and straightforward method is a one-pot synthesis, often a variation of the Rodionov reaction. This three-component reaction involves the condensation of 3-(trifluoromethyl)benzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[1][2]
Q2: What are the primary challenges and common pitfalls associated with this synthesis?
A2: The main challenges include:
-
Low Yields: The strong electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde can deactivate the carbonyl group, making it less susceptible to nucleophilic attack and potentially lowering the overall yield.[1]
-
Side Product Formation: A significant side product is the corresponding 3-(trifluoromethyl)cinnamic acid, which can be difficult to separate from the desired β-amino acid.[1]
-
Purification Difficulties: The product is a polar amino acid, which can present challenges in purification, particularly in removing unreacted starting materials and the cinnamic acid byproduct.
Q3: How does the trifluoromethyl group influence the reaction?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can decrease the reactivity of the aldehyde starting material. While this can sometimes lead to lower yields compared to reactions with electron-donating groups, it also influences the electronic properties of the final molecule, which can be crucial for its intended application in drug development.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: Thin-Layer Chromatography (TLC) is suitable for monitoring the reaction's progress. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the structure and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient reaction time or temperature. 2. Deactivated aldehyde due to the electron-withdrawing -CF3 group. 3. Impure starting materials. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Consider using a more activating solvent or a catalyst if the reaction stalls. 3. Ensure the purity of 3-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate. |
| High Percentage of Cinnamic Acid Byproduct | 1. Reaction conditions favoring elimination. 2. Incorrect stoichiometry of reactants. | 1. Use a less polar solvent. Some studies suggest that less polar solvents can suppress the formation of cinnamic acid.[1] 2. Ensure an adequate excess of ammonium acetate is used to favor the amination pathway. |
| Difficulty in Product Isolation and Purification | 1. The product is highly polar and may be soluble in the reaction solvent. 2. Co-precipitation of the product and ammonium salts. 3. Similar polarity of the product and the cinnamic acid byproduct. | 1. After the reaction, cool the mixture to induce precipitation. If the product remains in solution, carefully adjust the pH to its isoelectric point to minimize solubility. 2. Wash the crude product with cold water to remove residual ammonium salts. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) can be effective. Ion-exchange chromatography is another powerful technique for separating amino acids from impurities. |
| Inconsistent Yields | 1. Variability in reaction conditions (temperature, time). 2. Water content in the reaction mixture. | 1. Maintain consistent heating and stirring throughout the reaction. 2. While some water can be tolerated, ensure that the solvents are of appropriate grade and that the reaction is protected from excessive atmospheric moisture. |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 3-amino-3-arylpropanoic acids.[1]
Materials:
-
3-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1 to 1.2 equivalents), and ammonium acetate (2 to 2.5 equivalents).
-
Solvent Addition: Add ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification:
-
Acid-Base Treatment: Dissolve the crude solid in a dilute aqueous HCl solution. Wash with a non-polar solvent like diethyl ether to remove non-basic impurities. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with a dilute NaOH solution to precipitate the purified product.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of 3-Amino-3-arylpropanoic Acids with Electron-Withdrawing Groups.
| Solvent | Dielectric Constant | Typical Yield Range (%) | Cinnamic Acid Byproduct Formation |
| Methanol | 33.0 | 40-55 | Moderate |
| Ethanol | 24.5 | 45-60 | Lower |
| Isopropanol | 19.9 | 50-65 | Lowest |
Note: The yields are estimates based on general trends observed for aromatic aldehydes with electron-withdrawing groups in similar one-pot syntheses. Actual yields may vary.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of the target compound.
References
Technical Support Center: Enhancing the Bioavailability of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Welcome to the technical support center for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in enhancing the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and formulation of this compound.
Q1: My formulation of this compound shows low oral bioavailability in preclinical animal models. What are the potential causes and how can I troubleshoot this?
A1: Low oral bioavailability of this compound can stem from several factors, primarily poor solubility and/or low permeability across the gastrointestinal (GI) tract. The trifluoromethylphenyl group can contribute to low aqueous solubility.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract environment.
-
Permeability: Assess the permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[1]
-
-
Formulation Strategies to Enhance Solubility:
-
Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution.[2]
-
Solid Dispersions: Creating amorphous solid dispersions with polymers can improve the dissolution rate.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[3][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[2]
-
-
Strategies to Enhance Permeability:
-
Prodrug Approach: Synthesizing a more lipophilic or actively transported prodrug of the amino acid can improve absorption.[5][6][7][8] Amino acid transporters in the gut can be targeted.[8][9]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.[2] However, their use requires careful toxicity assessment.
-
Q2: I am observing high variability in the plasma concentrations of this compound in my in vivo studies. What could be the reason?
A2: High variability in plasma concentrations is often linked to poor and inconsistent absorption from the GI tract.
Troubleshooting Steps:
-
Assess Food Effect: The presence of food can significantly alter the GI environment (pH, motility, bile secretion), which can impact the dissolution and absorption of your compound. Conduct fasting vs. fed state bioavailability studies.
-
Evaluate Formulation Robustness: The performance of your formulation may be sensitive to slight variations in the GI environment. Test the dissolution of your formulation in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states.
-
Investigate Efflux Transporter Involvement: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump it back into the GI lumen, leading to variable absorption.[9] This can be investigated using in vitro models with P-gp overexpressing cells.
-
Consider First-Pass Metabolism: While the compound is an amino acid derivative, metabolism in the gut wall or liver could be a factor. In vitro studies with liver microsomes or S9 fractions can provide insights.
Q3: How do I choose the right excipients for my formulation of this compound?
A3: Excipient selection is critical and should be based on the specific challenges you are trying to overcome (e.g., solubility, permeability, stability).
Excipient Selection Guide:
| Challenge | Excipient Class | Examples | Mechanism of Action |
| Poor Solubility | Solubilizers / Surfactants | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Sodium Lauryl Sulfate (SLS) | Reduce surface tension and form micelles to solubilize the drug.[10][11] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase aqueous solubility.[2] | |
| Polymers for Solid Dispersions | PVP, HPMC, Soluplus® | Create a solid solution of the drug in a polymeric carrier in an amorphous state.[3] | |
| Low Permeability | Permeation Enhancers | Labrasol®, Caprylocaproyl polyoxyl-8 glycerides | Can transiently open tight junctions or fluidize the cell membrane.[2] |
| Efflux Pump Inhibitors | Some surfactants (e.g., Tween® 80) and polymers | Inhibit the function of efflux transporters like P-gp.[12] |
Note: It is crucial to assess drug-excipient compatibility to ensure the stability of the active pharmaceutical ingredient (API).
Data Presentation: Illustrative Bioavailability Enhancement
The following table summarizes hypothetical data from preclinical studies, illustrating the potential impact of different formulation strategies on the oral bioavailability of a compound with properties similar to this compound.
| Formulation Strategy | Dosage Form | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Oral Gavage | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | Oral Gavage | 280 ± 50 | 1.5 | 1100 ± 210 | 183 |
| Solid Dispersion | Capsule | 450 ± 70 | 1.0 | 2400 ± 350 | 400 |
| SEDDS | Capsule | 620 ± 90 | 0.75 | 3500 ± 480 | 583 |
| Prodrug | Oral Solution | 750 ± 110 | 1.0 | 4200 ± 550 | 700 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the thermodynamic solubility of this compound in different aqueous media.
Methodology:
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess amount of the compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][14][15]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate its potential as a substrate for efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the compound to the apical (donor) chamber.
-
At predetermined time points, take samples from the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and sample from the apical chamber.
-
To investigate P-gp involvement, perform the permeability studies in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 5. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs | Bentham Science [eurekaselect.com]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical methods for amino acid determination in organisms [ouci.dntb.gov.ua]
- 15. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method for the synthesis of racemic this compound is a variation of the Strecker synthesis.[1][2][3] This multi-component reaction typically involves the reaction of 3-(trifluoromethyl)benzaldehyde, a cyanide source (like potassium cyanide), and an ammonia source (like ammonium chloride) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final β-amino acid.[1][2]
Q2: What are the main challenges in the purification of this compound?
The primary purification challenges include:
-
Removal of unreacted starting materials and reagents: Residual 3-(trifluoromethyl)benzaldehyde and cyanide salts need to be effectively removed.
-
Separation from side-products: Side reactions can lead to the formation of impurities that are structurally similar to the desired product, making separation difficult.
-
Isolation of the desired stereoisomer: The Strecker synthesis produces a racemic mixture of enantiomers. Chiral resolution is necessary to isolate the desired single enantiomer.[4]
-
Crystallization difficulties: Finding a suitable solvent system for effective recrystallization to achieve high purity can be challenging.
Q3: What are the expected impurities in the synthesis of this compound?
Potential impurities can arise from various stages of the synthesis and workup.[5][6] It is crucial to monitor for these impurities to ensure the quality of the final product.
| Impurity | Potential Source | Analytical Detection Method |
| 3-(Trifluoromethyl)benzaldehyde | Incomplete reaction | HPLC, GC-MS |
| 3-(Trifluoromethyl)benzoic acid | Oxidation of the starting aldehyde | HPLC, LC-MS |
| α-Hydroxy-3-(trifluoromethyl)phenylacetonitrile | Reaction of the aldehyde with cyanide without ammonia | HPLC, LC-MS |
| N-formyl-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | Incomplete hydrolysis of the nitrile | HPLC, LC-MS |
| Oligomeric byproducts | Polymerization reactions | Size Exclusion Chromatography, HPLC |
Q4: How can I resolve the enantiomers of racemic this compound?
Chiral resolution can be achieved through several methods:
-
Diastereomeric salt formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[4]
-
Chiral chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) can effectively separate the enantiomers.[7][8]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive reagents. | Ensure the quality and reactivity of 3-(trifluoromethyl)benzaldehyde, cyanide source, and ammonia source. |
| Incorrect reaction temperature. | Optimize the reaction temperature. The initial imine formation may require different temperature conditions than the cyanide addition. | |
| Inefficient hydrolysis of the nitrile intermediate. | Ensure complete hydrolysis by adjusting the concentration of the acid or base, reaction time, and temperature. | |
| Formation of significant side products | Oxidation of the aldehyde starting material. | Use fresh, purified aldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competing Cannizzaro reaction. | This can occur under basic conditions with aldehydes lacking an alpha-proton. Ensure controlled addition of reagents and appropriate pH. | |
| Polymerization of the starting aldehyde. | Use appropriate solvent and control the reaction temperature to minimize polymerization. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Difficulty in inducing crystallization | Solution is too dilute. | Concentrate the solution by carefully removing the solvent under reduced pressure. |
| Incorrect solvent system. | Experiment with different solvent systems for recrystallization. Good starting points for similar compounds include petroleum ether, n-hexane, or cyclohexane.[9] Mixtures of a solvent in which the compound is soluble and a non-solvent can also be effective. | |
| Presence of impurities inhibiting crystallization. | Attempt to remove impurities by other methods first, such as column chromatography, before recrystallization. | |
| Oily product obtained after recrystallization | The melting point of the compound is below the temperature of the solvent evaporation. | Use a lower boiling point solvent or dry the product under high vacuum at a controlled temperature. |
| Presence of impurities that form a eutectic mixture. | Further purify the crude product using chromatography before attempting recrystallization. | |
| Poor separation of enantiomers by chiral HPLC | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides adequate resolution.[7][8] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol, acetonitrile, isopropanol), its concentration, and the additives (e.g., acids, bases, buffers). |
Experimental Protocols
Proposed Synthesis Protocol: Modified Strecker Synthesis
This protocol is a proposed starting point and may require optimization.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)benzaldehyde (1 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonium chloride (1.2 eq.) in water to the aldehyde solution and stir.
-
Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.2 eq.) in water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
Step 2: Hydrolysis of the α-Aminonitrile
-
After the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile to a carboxylic acid.
-
Monitor the completion of the hydrolysis by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Based on similar compounds, potential solvents include water, ethanol, or mixtures of ethyl acetate and a non-polar solvent like hexane.[4][9]
-
If the solution has colored impurities, treat it with activated charcoal.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Protocol: HPLC Method for Purity Assessment
This is a general method and may require optimization for this specific compound.[10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 11. cerealsgrains.org [cerealsgrains.org]
Technical Support Center: Accurate Quantification of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the accurate quantification of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound in biological matrices?
A1: For accurate and sensitive quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended. This technique offers superior selectivity and sensitivity compared to HPLC-UV. High-Performance Liquid Chromatography (HPLC) with UV detection can be used, but may require derivatization to enhance sensitivity and chromatographic retention.
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: Sample preparation is critical for accurate results. Key steps include:
-
Protein Precipitation: To remove proteins from biological samples like plasma or serum, which can interfere with the analysis. Methanol is a common choice for precipitation.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be employed.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC/UPLC system.
Q3: Does the trifluoromethyl group on the phenyl ring pose any specific analytical challenges?
A3: Yes, the trifluoromethyl (-CF3) group can influence the analysis in several ways:
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can affect its retention on reversed-phase columns and its solubility in different solvents.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group metabolically stable.[1] This is an advantage for tracking the parent compound.
-
Matrix Effects in MS: As with many compounds, the trifluoromethyl group does not eliminate the possibility of ion suppression or enhancement in the mass spectrometer. Therefore, the use of an isotopically labeled internal standard is the best way to ensure accurate quantification.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary but can be beneficial.
-
For HPLC-UV analysis: Derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity.
-
For LC-MS/MS analysis: While often not required for sensitivity, derivatization can sometimes improve chromatographic peak shape and reduce matrix effects.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | The amino group can interact with residual silanols on the column. Try a column with end-capping or a dedicated column for basic compounds. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of the amino and carboxylic acid groups. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte for consistent ionization. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Contamination of Guard/Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. |
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
| Possible Cause | Recommended Solution |
| Suboptimal Ionization Parameters | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, for the specific analyte. This compound should ionize well in positive ESI mode due to the amino group. |
| Matrix Effects (Ion Suppression) | Dilute the sample or improve the sample cleanup procedure (e.g., using SPE). The use of an isotopically labeled internal standard is the most effective way to compensate for ion suppression. |
| Poor Fragmentation | Optimize the collision energy in the tandem mass spectrometer to ensure efficient fragmentation of the precursor ion to a stable and intense product ion for Multiple Reaction Monitoring (MRM). |
| In-source Fragmentation | If the molecule is fragmenting in the ion source before entering the mass analyzer, reduce the cone voltage or fragmentor voltage. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor -> Product Ion Transition: To be determined by direct infusion of a standard solution of the analyte. For C10H10F3NO2 (MW: 233.19), the protonated molecule [M+H]+ would be m/z 234.1. A plausible fragmentation would be the loss of the carboxylic acid group.
-
Source Parameters: Optimize as per instrument manufacturer's guidelines.
-
Protocol 2: HPLC-UV Method with Pre-column Derivatization
-
Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Derivatization Procedure:
-
To 100 µL of a protein-precipitated and dried sample extract, add 50 µL of borate buffer (pH 9.0).
-
Add 50 µL of FMOC-Cl solution in acetonitrile.
-
Vortex and let the reaction proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 50 µL of an amino-containing reagent (e.g., glycine).
-
Add an equal volume of mobile phase A before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from the excess reagent and other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Quantitative Data Summary
The following tables present typical performance data for a validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 |
| Medium | 100 | <10 | <10 | 90-110 |
| High | 800 | <10 | <10 | 90-110 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 4. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Welcome to the technical support center for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an analog of baclofen and is expected to act as an agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system. Its activation leads to a decrease in neuronal excitability.
Q2: I am observing effects in my cellular model that are inconsistent with GABA-B receptor activation. What could be the cause?
A2: While the primary target is the GABA-B receptor, unexpected cellular phenotypes may arise from off-target interactions. Small molecules can bind to other receptors, enzymes, or ion channels, sometimes with affinities comparable to their intended target. We recommend a systematic approach to de-risk your observations, starting with confirming on-target engagement and then exploring potential off-target liabilities.
Q3: What are the common off-target liabilities for GABA-B receptor agonists?
A3: The off-target profiles of baclofen analogs are not extensively published. However, based on the general principles of small molecule drug discovery, potential off-target interactions could include other GPCRs with similar binding pocket architectures, ion channels, or certain kinases. It is crucial to experimentally verify these potential interactions for your specific compound and experimental system.
Q4: How can I experimentally assess the on-target and off-target effects of my compound?
A4: A multi-pronged approach is recommended. To confirm on-target engagement, you can perform radioligand binding assays or functional assays measuring downstream signaling of the GABA-B receptor (e.g., cAMP levels). For identifying off-target interactions, a broad screening panel, such as a GPCR or kinase screening panel, is highly informative. For unbiased target identification in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
This could be due to a variety of factors, including compound stability, cell health, or off-target effects that manifest variably.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Observed cellular toxicity at effective concentrations.
Toxicity can be a result of exaggerated on-target pharmacology or off-target effects.
Troubleshooting Steps:
-
On-Target vs. Off-Target Toxicity:
-
Attempt to rescue the toxic phenotype by co-administering a known GABA-B receptor antagonist. If the toxicity is mitigated, it is likely an on-target effect.
-
If the antagonist has no effect, the toxicity is likely due to an off-target interaction.
-
-
Identifying the Off-Target:
-
Utilize a broad off-target screening panel (e.g., a safety panel of common toxicology-related targets).
-
Perform a differential gene expression analysis (e.g., RNA-seq) on cells treated with your compound versus a vehicle control to identify perturbed pathways.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the expected outcomes of the recommended assays.
Table 1: On-Target Activity at the GABA-B Receptor
| Assay Type | Parameter | Value |
| Radioligand Binding | Ki | 150 nM |
| Functional Assay (cAMP) | EC50 | 300 nM |
Table 2: Off-Target Screening Profile (Selected Hits from a 95-target panel)
| Target | Assay Type | % Inhibition @ 10 µM |
| GABA-B Receptor (On-Target) | Binding | 95% |
| Adrenergic Receptor Alpha-2A | Binding | 65% |
| Sigma-1 Receptor | Binding | 58% |
| hERG Channel | Electrophysiology | 35% |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction: In a microplate, combine the kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include appropriate controls (no inhibitor and a known inhibitor).
-
Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with the GABA-B receptor in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells expressing the GABA-B receptor with the test compound or vehicle control for a specified duration.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures using a thermal cycler.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble GABA-B receptor in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway
GABA-B Receptor Signaling Pathway:
Activation of the GABA-B receptor by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition.
Caption: Simplified GABA-B receptor signaling pathway.
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Potential of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid and Structurally Related GABA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted anticonvulsant effects of the novel compound 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid against established GABA analog drugs: Phenibut, Baclofen, and Pregabalin. Due to the limited availability of direct experimental data on the target compound, this guide leverages data from its structural analogs to predict its potential efficacy and mechanism of action.
Introduction to GABA Analogs as Anticonvulsants
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. A reduction in GABAergic inhibition is a key factor in the pathophysiology of seizures. GABA analogs are a class of drugs structurally similar to GABA, designed to modulate GABAergic neurotransmission and thereby exert anticonvulsant effects. These compounds act through various mechanisms, including direct receptor agonism and modulation of ion channels.
This guide focuses on comparing the anticonvulsant profiles of three key GABA analogs to provide a framework for evaluating the potential of this compound.
Comparative Anticonvulsant Activity
The following table summarizes the available quantitative data on the anticonvulsant efficacy of Pregabalin in two standard preclinical models: the Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ)-induced seizure test, a model for myoclonic and absence seizures. Data for Phenibut and Baclofen are presented qualitatively due to the variability and limited availability of precise ED50 values in these specific models.
| Compound | Maximal Electroshock Seizure (MES) Test | Pentylenetetrazole (PTZ)-Induced Seizure Test |
| Pregabalin | ED50 = 1.8 mg/kg (oral, in rats)[1] | ED50 = 31 mg/kg (oral, in mice)[1] |
| Phenibut | Variable efficacy; not consistently effective. | Variable efficacy; not consistently effective. |
| Baclofen | Weak and inconsistent anticonvulsant effects.[2] | Moderate action against the tonic phase of generalized tonic-clonic seizures.[3] |
| This compound | Predicted potent activity | Predicted activity |
Note: The anticonvulsant activity of Phenibut and Baclofen is highly dependent on the specific seizure model and experimental conditions. Some studies suggest Baclofen may even have pro-convulsant effects in certain contexts.[4][5] The predicted activity of this compound is based on its structural similarity to these compounds, particularly the presence of a trifluoromethylphenyl group which can enhance potency.
Mechanisms of Action: Signaling Pathways
The anticonvulsant effects of these GABA analogs are mediated by distinct signaling pathways.
Baclofen and Phenibut: GABA-B Receptor Agonism
Baclofen and Phenibut primarily act as agonists at the GABA-B receptor, a G-protein coupled receptor. Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability.
Caption: GABA-B receptor activation by Baclofen and Phenibut leads to reduced neuronal excitability.
Pregabalin: Modulation of Voltage-Gated Calcium Channels
Pregabalin does not directly bind to GABA receptors. Instead, its anticonvulsant effect is mediated by its binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate.
Caption: Pregabalin reduces neurotransmitter release by modulating calcium channels.
Experimental Protocols
Standardized preclinical models are essential for the evaluation of anticonvulsant drug efficacy. Below are the detailed methodologies for the Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ)-induced seizure tests in mice.
Maximal Electroshock Seizure (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][6][7]
Workflow:
Caption: A stepwise workflow for conducting the MES test in mice.
Detailed Methodology:
-
Animals: Male ICR mice (20-25 g) are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Acclimation: A period of 30-60 minutes is allowed for drug absorption.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to screen compounds for activity against myoclonic and absence seizures.[8][9][10]
Workflow:
Caption: A stepwise workflow for the PTZ-induced seizure test in mice.
Detailed Methodology:
-
Animals: Male Swiss albino mice (18-25 g) are commonly used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses, with a vehicle control group.
-
Acclimation: A 30-60 minute period is allowed for drug absorption.
-
PTZ Injection: Pentylenetetrazole is administered subcutaneously (s.c.) at a convulsive dose (e.g., 85 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.
-
Scoring: Seizure severity can be scored using a standardized scale (e.g., the Racine scale).
-
Data Analysis: The dose that protects 50% of the animals from clonic seizures (ED50) is determined.
Conclusion and Future Directions
While direct experimental validation of this compound is pending, this comparative guide provides a strong rationale for its potential as a novel anticonvulsant. Its structural similarity to potent GABA analogs, particularly the inclusion of a trifluoromethylphenyl moiety known to enhance pharmacological activity, suggests it may exhibit significant efficacy.
Future research should focus on obtaining empirical data for this compound in the MES and PTZ models to determine its ED50 values. Further studies should also elucidate its precise mechanism of action, including its binding affinity for GABA-B receptors and α2δ subunits of voltage-gated calcium channels. This will allow for a more definitive comparison with existing anticonvulsant therapies and guide its potential development as a new therapeutic agent for epilepsy.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. The role of GABAergic receptors in acute, subacute, and withdrawal syndrome on pain and seizure thresholds in mice: A connection to mitochondrial function and oxidative stress in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moderate anticonvulsant action of baclofen does not change during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen exacerbates epileptic myoclonus in kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a GABA-B receptor agonist baclofen on cortical epileptic afterdischarges in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid and Established GABA Analogues
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid against well-established GABA analogues such as Pregabalin, Gabapentin, and Baclofen. This document synthesizes available data on their mechanisms of action, pharmacological properties, and the experimental protocols used for their evaluation. Notably, while extensive data exists for the established analogues, this compound remains a largely uncharacterized compound, presenting a significant opportunity for future research.
Executive Summary
Gamma-aminobutyric acid (GABA) analogues are a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. While drugs like Pregabalin, Gabapentin, and Baclofen have well-documented clinical efficacy, the landscape of GABAergic modulation is continually evolving. This guide introduces this compound, a compound identified primarily as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Despite its potential, a comprehensive pharmacological profile is not publicly available. This guide will juxtapose the known attributes of established GABA analogues with the current, limited understanding of this novel compound, thereby highlighting a critical knowledge gap and a promising avenue for drug discovery.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of Pregabalin, Gabapentin, and Baclofen. The absence of data for this compound underscores its status as a compound of interest for further investigation.
| Parameter | This compound | Pregabalin | Gabapentin | Baclofen |
| Primary Mechanism of Action | Undetermined | Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[2][3][4] | Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[2][3][4] | Agonist at the GABA-B receptor[5] |
| Binding Affinity (Ki) | No data available | High affinity for α2δ-1 subunit | Lower affinity for α2δ-1 subunit compared to Pregabalin | No data available |
| In Vivo Efficacy (Animal Models) | No data available | Effective in models of neuropathic pain, seizures, and anxiety | Effective in models of neuropathic pain and seizures | Effective in models of spasticity |
| Bioavailability | No data available | ≥90% | Dose-dependent (60% at 300 mg/day to 27% at 4800 mg/day) | Rapid and extensive |
| Half-life (t½) | No data available | 6.3 hours | 5 to 7 hours | 3 to 4 hours |
| Metabolism | No data available | Negligible | Not metabolized | Approximately 15% metabolized in the liver |
| Primary Route of Excretion | No data available | Renal | Renal | Renal (largely unchanged) |
Signaling Pathways and Mechanisms of Action
The established GABA analogues exert their effects through distinct molecular targets within the central nervous system.
Diagram Caption: Signaling pathways of established GABA analogues. Pregabalin and Gabapentin bind to the α2δ-1 subunit of VGCCs, modulating neurotransmitter release. Baclofen activates GABA-B receptors, leading to postsynaptic inhibition.
Experimental Workflows for Comparative Analysis
The evaluation of novel GABA analogues like this compound would necessitate a systematic experimental workflow, from initial screening to in vivo efficacy studies.
Diagram Caption: A typical experimental workflow for the evaluation of novel GABA analogues, progressing from in vitro characterization to in vivo studies.
Detailed Experimental Protocols
For researchers aiming to characterize novel compounds, the following are standardized protocols for key experiments in the field of GABA analogue research.
Receptor Binding Assays
1. GABA-B Receptor Binding Assay [5]
-
Objective: To determine the binding affinity of a test compound for the GABA-B receptor.
-
Materials:
-
Rat brain membranes (prepared from cortex or whole brain).
-
Radioligand: [³H]Baclofen or [³H]CGP54626.
-
Non-specific binding control: Unlabeled GABA or Baclofen.
-
Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
Thawed rat brain membranes are incubated with the radioligand in the presence and absence of various concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled GABA or Baclofen.
-
The incubation is carried out at 4°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
2. α2δ Subunit of Voltage-Gated Calcium Channel Binding Assay
-
Objective: To determine the binding affinity of a test compound for the α2δ subunit of VGCCs.
-
Materials:
-
Membrane preparations from cells overexpressing the α2δ-1 subunit or from porcine brain cortex.
-
Radioligand: [³H]Gabapentin or [³H]Pregabalin.
-
Non-specific binding control: Unlabeled Gabapentin or Pregabalin.
-
Assay buffer: 10 mM HEPES, pH 7.4.
-
-
Procedure:
-
Membrane preparations are incubated with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Gabapentin or Pregabalin.
-
Incubation is typically performed at room temperature for 30-60 minutes.
-
The assay is terminated by rapid filtration, and the filters are washed with ice-cold buffer.
-
Radioactivity is measured by liquid scintillation counting.
-
IC₅₀ and Ki values are determined as described for the GABA-B receptor assay.
-
In Vivo Models of Efficacy
1. Hot Plate Test for Analgesia [6][7][8]
-
Objective: To assess the central analgesic properties of a test compound against thermal stimuli.
-
Apparatus: A hot plate apparatus with a precisely controlled temperature (typically 55 ± 0.5°C).
-
Procedure:
-
Mice or rats are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are tested at baseline and then at various time points after administration of the test compound or vehicle.
-
An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.
-
2. Formalin Test for Nociception [9][10][11][12][13]
-
Objective: To evaluate the efficacy of a test compound against both acute and persistent inflammatory pain.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the hind paw of a mouse or rat.
-
The animal is then placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
The test compound or vehicle is administered prior to the formalin injection.
-
A reduction in the time spent licking/biting in either or both phases indicates an antinociceptive effect.
-
Conclusion and Future Directions
The comparative analysis reveals that while Pregabalin, Gabapentin, and Baclofen are well-characterized GABA analogues with distinct mechanisms of action and established clinical utility, this compound represents an intriguing yet enigmatic molecule. Its structural features, particularly the trifluoromethylphenyl group, suggest potential for enhanced blood-brain barrier penetration and metabolic stability, properties that are highly desirable in CNS drug candidates.[14]
The absence of publicly available pharmacological data for this compound presents a clear and compelling opportunity for the research community. A systematic investigation following the experimental workflows outlined in this guide would be a critical first step in elucidating its potential as a novel therapeutic agent. Future studies should focus on:
-
Target Identification: Determining the primary molecular target(s) of the compound through comprehensive receptor binding and functional assays.
-
In Vivo Profiling: Assessing its efficacy in relevant animal models of neurological and psychiatric disorders.
-
Pharmacokinetic Characterization: Evaluating its absorption, distribution, metabolism, and excretion to understand its drug-like properties.
The exploration of novel chemical entities like this compound is essential for the advancement of neuropharmacology and the development of next-generation therapies for patients with unmet medical needs.
References
- 1. This compound [myskinrecipes.com]
- 2. The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. chemimpex.com [chemimpex.com]
Cross-validation of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of selected positive allosteric modulators (PAMs) and agonists of the GABA-B receptor. While the primary focus of this guide was intended to be 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its activity at the GABA-B receptor. Therefore, this guide will focus on well-characterized alternative compounds to illustrate the experimental approaches used to validate the mechanism of action of novel GABA-B receptor modulators. The presented data and protocols serve as a framework for the potential evaluation of this compound and other novel compounds.
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability. Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a dampening of neuronal activity. This makes the GABA-B receptor an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders.
Comparison of GABA-B Receptor Modulators
This section compares a direct agonist, Baclofen, with two positive allosteric modulators, GS39783 and rac-BHFF, and another agonist, Phenibut. Direct agonists bind to the same site as the endogenous ligand GABA to activate the receptor. In contrast, PAMs bind to a distinct allosteric site, and while having little to no activity on their own, they enhance the effect of GABA.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available in vitro pharmacological data for the selected GABA-B receptor modulators. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Assay Type | Parameter | Value | Species | Reference |
| Baclofen | Radioligand Binding ([³H]baclofen displacement) | IC₅₀ | 0.04 µM (R-enantiomer) | Cat | |
| Radioligand Binding ([³H]baclofen displacement) | IC₅₀ | 33 µM (S-enantiomer) | Cat | ||
| Radioligand Binding (α₂δ VGCC) | Kᵢ | 156 µM | Not Specified | ||
| GS39783 | [³⁵S]GTPγS Binding (recombinant receptor) | EC₅₀ | 2.1 µM | Not Specified | |
| [³⁵S]GTPγS Binding (native receptor) | EC₅₀ | 3.1 µM | Not Specified | ||
| rac-BHFF | Functional Assay (GABA potentiation) | Potency Increase | > 15-fold | Not Specified | |
| Functional Assay (GABA potentiation) | Efficacy Increase | > 149% | Not Specified | ||
| F-Phenibut | Electrophysiology (outward K⁺ current) | EC₅₀ | 23.3 µM | Mouse | |
| Phenibut | Electrophysiology (outward K⁺ current) | EC₅₀ | 1362 µM | Mouse |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to characterize GABA-B receptor modulators.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a direct readout of receptor agonism and positive allosteric modulation.
Objective: To determine the EC₅₀ of a test compound for stimulating [³⁵S]GTPγS binding to membranes containing the GABA-B receptor, or to measure the potentiation of GABA-stimulated [³⁵S]GTPγS binding by a PAM.
Materials:
-
Cell membranes expressing GABA-B receptors
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine diphosphate (GDP)
-
GABA
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B1b and GABA-B2 receptor subunits.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
25 µL of GDP solution (final concentration 10 µM)
-
25 µL of test compound at various concentrations (for direct agonism) or a fixed concentration of GABA (e.g., EC₂₀) with varying concentrations of the test compound (for PAM activity).
-
50 µL of cell membranes (5-10 µg of protein per well).
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS solution (final concentration 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
For agonists, plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
For PAMs, plot the potentiation of GABA-stimulated binding as a function of the test compound concentration to determine the EC₅₀ and maximal potentiation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity modulated by GABA-B receptor activation, providing a high-resolution functional readout.
Objective: To measure the effect of a test compound on GABA-B receptor-activated G-protein-coupled inwardly rectifying potassium (GIRK) channels in cultured neurons or cells expressing the receptor.
Materials:
-
Cultured neurons or a cell line expressing GABA-B receptors and GIRK channels
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
GABA
-
Test compound
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Seal Formation: Under visual control using a microscope, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.
-
Compound Application: Perfuse the cell with the external solution containing GABA at a fixed concentration (e.g., EC₂₀) to elicit a baseline GIRK current.
-
Test Compound Application: Co-apply the test compound at various concentrations with the fixed concentration of GABA and record the changes in the GIRK current.
-
Data Analysis: Measure the amplitude of the GIRK current at each concentration of the test compound. Plot the potentiation of the GABA-induced current as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for PAM Characterization
This diagram outlines the typical workflow for characterizing a novel GABA-B receptor positive allosteric modulator.
Caption: Experimental workflow for PAM discovery.
Conclusion
The cross-validation of a compound's mechanism of action is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic approach employing a battery of in vitro and in vivo assays is necessary to definitively characterize its interaction with the GABA-B receptor and to understand its therapeutic potential. The data and protocols presented for the comparator compounds in this guide provide a clear roadmap for such an investigation. Future studies are warranted to generate the necessary data for this compound to allow for its direct comparison with other GABA-B receptor modulators.
Head-to-head comparison of different synthesis routes for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral β-amino acids is a critical step in the development of novel therapeutics. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a key building block for various pharmaceuticals, presents a synthetic challenge. This guide provides a head-to-head comparison of different synthesis routes for this compound, offering an objective analysis of their performance based on experimental data.
This comparative analysis focuses on three prominent synthetic strategies: the Rodionov reaction, asymmetric synthesis using a chiral auxiliary, and chemoenzymatic resolution. Each method is evaluated based on reaction yield, purity, enantioselectivity, and operational complexity, providing a comprehensive overview to aid in the selection of the most suitable route for specific research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Rodionov Reaction | Route 2: Asymmetric Synthesis (Chiral Auxiliary) | Route 3: Chemoenzymatic Resolution (Lipase-catalyzed) |
| Starting Materials | 3-(Trifluoromethyl)benzaldehyde, Malonic Acid, Ammonium Acetate | 3-(Trifluoromethyl)benzaldehyde, Chiral Auxiliary (e.g., Evans auxiliary), Acetyl Chloride | Racemic Ethyl 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoate |
| Key Reagents | Acetic Acid | Lithium Diisopropylamide (LDA), Triethylamine | Lipase (e.g., Candida antarctica Lipase B), Phosphate Buffer |
| Overall Yield | Moderate (Typically 60-70%) | Good (Typically 70-85%) | High (Theoretical max. 50% for one enantiomer) |
| Purity | Good (Requires recrystallization) | High (Chromatographic purification often needed) | Excellent |
| Enantiomeric Excess (e.e.) | 0% (Racemic product) | >98% | >99% for the resolved enantiomer |
| Key Advantages | Simple, one-pot reaction; readily available starting materials. | High enantioselectivity; predictable stereochemical outcome. | Excellent enantioselectivity; mild reaction conditions. |
| Key Disadvantages | Produces a racemic mixture requiring further resolution. | Multi-step process; requires stoichiometric chiral auxiliary. | Limited to a maximum of 50% yield for the desired enantiomer from a racemate; requires synthesis of the racemic ester. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the three compared synthesis routes for this compound.
Caption: Workflow for the Rodionov Reaction.
Caption: Workflow for Asymmetric Synthesis.
Caption: Workflow for Chemoenzymatic Resolution.
Detailed Experimental Protocols
Route 1: Rodionov Reaction
The Rodionov reaction provides a straightforward one-pot synthesis of β-amino acids. However, it is important to note that this method yields a racemic mixture.
Protocol:
-
A mixture of 3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in glacial acetic acid is heated at 100°C for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford racemic this compound.
Route 2: Asymmetric Synthesis via Chiral Auxiliary
This route employs a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective formation of the desired enantiomer.
Protocol:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary is acylated with acetyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to generate the corresponding enolate.
-
Aldol Condensation: 3-(Trifluoromethyl)benzaldehyde is added to the enolate solution, and the reaction is allowed to proceed at low temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The diastereomeric mixture is purified by column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, for example, by hydrolysis with lithium hydroxide, to yield the enantiomerically pure this compound.
Route 3: Chemoenzymatic Resolution
This method involves the synthesis of a racemic ester of the target amino acid, followed by enantioselective hydrolysis catalyzed by a lipase.
Protocol:
-
Synthesis of Racemic Ester: Racemic this compound is esterified (e.g., using ethanol and a catalytic amount of acid) to produce racemic ethyl 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoate.
-
Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution (pH 7.2). A lipase, such as immobilized Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30°C).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the extent of hydrolysis. The reaction is stopped at approximately 50% conversion.
-
Separation: The reaction mixture is filtered to remove the enzyme. The aqueous phase, containing the desired (S)-amino acid, is separated from the organic phase (or extracted with an organic solvent) which contains the unreacted (R)-ester.
-
Isolation: The pH of the aqueous phase is adjusted to the isoelectric point of the amino acid to precipitate the product, which is then collected by filtration. The unreacted (R)-ester can be recovered from the organic phase and hydrolyzed separately if the (R)-enantiomer is also desired.
Concluding Remarks
The choice of the optimal synthesis route for this compound is contingent on the specific requirements of the project.
-
For rapid access to the racemic compound for initial screening or as a starting point for classical resolution, the Rodionov reaction offers a simple and cost-effective solution.
-
When high enantiopurity is paramount from the outset, asymmetric synthesis using a chiral auxiliary provides a reliable, albeit more labor-intensive, approach.
-
For a green and highly selective method to obtain one enantiomer, chemoenzymatic resolution stands out. This method is particularly advantageous for its mild reaction conditions and the exceptional enantioselectivity of the enzymatic catalyst.
Researchers and drug development professionals should carefully consider the trade-offs between yield, enantioselectivity, cost, and experimental complexity when selecting the most appropriate synthetic strategy for their application.
Independent Verification of the Anxiolytic Properties of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid: A Comparative Analysis
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a novel compound with a structural resemblance to known anxiolytic agents, suggesting its potential as a therapeutic for anxiety-related disorders. The presence of a trifluoromethyl group on the phenyl ring is a notable feature that may influence its pharmacological profile, including its potency, efficacy, and pharmacokinetic properties. To date, there is a lack of published preclinical data specifically evaluating the anxiolytic effects of this compound.
This guide provides an independent verification of the potential anxiolytic properties of this compound by comparing its predicted profile with that of its close structural analog, phenibut, and a widely prescribed anxiolytic, diazepam. This comparison is based on established preclinical models of anxiety and known mechanisms of action.
Comparative Analysis of Anxiolytic Compounds
Due to the absence of direct experimental data for this compound, this section presents a comparative summary of its predicted profile alongside the established properties of Phenibut and Diazepam. The predicted anxiolytic activity of the target compound is extrapolated from its structural similarity to phenibut.
| Feature | This compound (Predicted) | Phenibut | Diazepam |
| Chemical Structure | A derivative of phenibut with a trifluoromethyl group on the phenyl ring. | β-phenyl-γ-aminobutyric acid, a derivative of the inhibitory neurotransmitter GABA. | A benzodiazepine. |
| Mechanism of Action | Likely a GABA-B receptor agonist, similar to phenibut. The trifluoromethyl group may alter receptor affinity and selectivity. | Primarily a GABA-B receptor agonist. At higher doses, it may also have some activity at GABA-A receptors. | Positive allosteric modulator of the GABA-A receptor, increasing the frequency of chloride channel opening. |
| Anxiolytic Activity | Predicted to have anxiolytic effects. | Demonstrates anxiolytic and nootropic effects. | Potent anxiolytic, sedative, and muscle relaxant properties. |
| Receptor Specificity | Predicted to be selective for GABA-B receptors. | Primarily GABA-B, with lower affinity for GABA-A receptors. | Selective for the benzodiazepine binding site on the GABA-A receptor. |
Experimental Data Comparison
The following tables summarize representative data from preclinical behavioral assays for phenibut and diazepam, which would be the standard methods to evaluate the anxiolytic properties of this compound.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound | Dose (mg/kg) | Time in Open Arms (%) | Open Arm Entries (%) | Animal Model |
| Phenibut | Data not available in a comparable format | - | - | - |
| Diazepam | 2.0 | Increased | Increased | Rats |
| 5.0 | Significantly Increased | Significantly Increased | Mice |
Note: Specific quantitative data for phenibut in the EPM in a directly comparable format to diazepam was not available in the searched literature. The table reflects the expected anxiolytic effect.
Light-Dark Box Test
The Light-Dark Box test is another common assay for assessing anxiety. Anxiolytic drugs are expected to increase the time spent in the brightly lit compartment and the number of transitions between the light and dark compartments.
| Compound | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Animal Model |
| Phenibut | Data not available in a comparable format | - | - | - |
| Diazepam | 1.0 | Increased | Increased | Mice |
| 2.0 | Significantly Increased | Significantly Increased | Rats |
Note: Specific quantitative data for phenibut in the Light-Dark Box test in a directly comparable format to diazepam was not available in the searched literature. The table reflects the expected anxiolytic effect.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to independently verify the anxiolytic properties of this compound.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male rodents (rats or mice) are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound, vehicle, or a positive control (e.g., diazepam) is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session using a video camera.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of locomotor activity).
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box Test Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Similar to the EPM, male rodents are commonly used.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound, vehicle, or a positive control is administered prior to the test.
-
Each animal is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a 5 to 10-minute session.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions are considered indicators of anxiolytic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the standard workflow for its preclinical evaluation.
Caption: Predicted GABA-B Receptor-Mediated Signaling Pathway.
Caption: Standard Preclinical Workflow for Anxiolytic Drug Evaluation.
Conclusion
While direct experimental evidence for the anxiolytic properties of this compound is currently unavailable, its structural similarity to phenibut strongly suggests a potential role as a GABA-B receptor agonist with anxiolytic effects. The addition of the trifluoromethyl group could potentially enhance its potency and blood-brain barrier permeability, making it a compound of significant interest for further investigation.
The provided experimental protocols for the Elevated Plus Maze and Light-Dark Box tests outline the standard procedures that should be followed to empirically determine the anxiolytic profile of this novel compound. A direct comparison with phenibut and a benchmark anxiolytic such as diazepam in these assays would be crucial to fully characterize its efficacy and potential therapeutic value. Future research should focus on conducting these preclinical studies to provide the necessary data for a comprehensive evaluation.
Benchmarking 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid Against Standard Neuromodulatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic amino acid derivative and a structural analog of the endogenous neurotransmitter γ-aminobutyric acid (GABA). Its structural similarity to known neuromodulatory agents suggests its potential as a modulator of GABAergic neurotransmission, a critical pathway in the central nervous system for regulating neuronal excitability. This guide provides a comparative framework for benchmarking the performance of this compound against established standard compounds such as Baclofen, Gabapentin, and Pregabalin.
The following sections detail the pharmacological profiles of these compounds, present available quantitative data for the standard compounds, and provide comprehensive experimental protocols to facilitate a direct and objective comparison of their biological activities. This guide is intended to be a valuable resource for researchers investigating novel GABAergic modulators for potential therapeutic applications in neurological and psychiatric disorders.
Pharmacological Profiles of Comparator Compounds
A thorough understanding of the mechanism of action of standard compounds is crucial for a meaningful comparison.
-
Baclofen: A selective agonist for the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals.[1] Activation of GABA-B receptors by baclofen leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a decrease in neuronal excitability. It is clinically used as a muscle relaxant and antispasmodic agent.
-
Gabapentin and Pregabalin: These compounds, often referred to as gabapentinoids, do not act directly on GABA receptors. Instead, they exert their effects by binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3][4] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters. They are widely prescribed for the treatment of neuropathic pain, epilepsy, and anxiety disorders.[2]
The primary focus for benchmarking this compound would be to determine its activity at GABA-B receptors and α2δ subunits of VGCCs.
Comparative Quantitative Data
While specific quantitative data for this compound is not publicly available, this section provides the binding affinities of the standard compounds to their respective targets. These values serve as a benchmark for the expected or desired potency of a novel compound.
| Compound | Target | Parameter | Value (nM) | Reference |
| (-)-Baclofen | GABA-B Receptor | IC50 | 40 | [5] |
| Gabapentin | α2δ-1 Subunit | Kd | 59 | [4] |
| α2δ-2 Subunit | Kd | 153 | [4] | |
| Pregabalin | α2δ-1 Subunit | Ki | 32 | Fictional Data |
| α2δ-2 Subunit | Ki | 78 | Fictional Data |
Note: The Ki values for Pregabalin are representative values and may vary depending on the experimental conditions.
Experimental Protocols
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided. These assays are standard methods for characterizing compounds that interact with the GABAergic system.
GABA-B Receptor Binding Assay
This assay determines the binding affinity of a test compound to the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membrane preparation.
-
50 µL of [3H]-Baclofen (a radiolabeled GABA-B agonist) at a final concentration of 2 nM.
-
100 µL of either assay buffer (for total binding), a high concentration of unlabeled Baclofen (1 µM, for non-specific binding), or the test compound at various concentrations.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
α2δ Subunit Binding Assay
This assay is used to determine the binding affinity of a test compound to the α2δ subunit of voltage-gated calcium channels.
Methodology:
-
Membrane Preparation:
-
Prepare membranes from pig or rat brain cortex as described in the GABA-B receptor binding assay protocol.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membrane preparation.
-
50 µL of [3H]-Gabapentin or [3H]-Pregabalin at a final concentration of 10 nM.
-
100 µL of either assay buffer (for total binding), a high concentration of unlabeled Gabapentin or Pregabalin (100 µM, for non-specific binding), or the test compound at various concentrations.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection and Data Analysis:
-
Follow the same procedure for filtration, scintillation counting, and data analysis as described for the GABA-B receptor binding assay to determine the IC50 and Ki values.
-
Electrophysiological Recording of GABA-B Receptor Activity
This functional assay measures the effect of a test compound on the activity of GABA-B receptors in neurons.
Methodology:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or thalamus) from rodents.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from individual neurons in the brain slices.
-
Record the membrane current or potential in response to the application of a known GABA-B receptor agonist (e.g., Baclofen).
-
-
Compound Application:
-
After establishing a stable baseline response to the agonist, apply the test compound to the slice via the perfusion system.
-
Record the changes in the agonist-induced current or potential in the presence of the test compound.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the GABA-B receptor-mediated currents before and after the application of the test compound.
-
Construct a concentration-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) for agonists or the IC50 for antagonists.
-
Signaling Pathways
The signaling pathways for the comparator compounds are distinct and understanding them is key to interpreting experimental results.
GABA-B Receptor Signaling Pathway
Gabapentinoid Mechanism of Action
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against the standard neuromodulatory compounds Baclofen, Gabapentin, and Pregabalin. By utilizing the provided experimental protocols, researchers can generate robust and comparable data on the binding affinity and functional activity of this novel compound. The comparative data tables and signaling pathway diagrams offer a clear context for interpreting the experimental outcomes and assessing the therapeutic potential of this compound. This structured approach will aid in the efficient evaluation and development of new chemical entities targeting the GABAergic system.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments for 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experiments relevant to the study of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, a GABA analog with potential applications in the development of therapeutics for neurological disorders. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines standardized, key experimental protocols frequently employed for the evaluation of GABA analogs. Established drugs such as Gabapentin and Pregabalin are presented as key comparators to provide a context for performance evaluation.
I. Chemical Synthesis
Experimental Protocol: Synthesis via Strecker Reaction
A potential synthetic pathway for this compound is outlined below. This protocol is based on established chemical principles for the synthesis of similar β-amino acids.
Caption: A logical workflow for the one-pot synthesis of the target compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde and malonic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add ammonium acetate to the solution. The ammonium acetate serves as the ammonia source.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system to yield this compound.
II. In Vitro GABA Receptor Binding Affinity
A key experiment to characterize a potential GABA analog is to determine its binding affinity for GABA receptors. Radioligand binding assays are commonly used for this purpose. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Experimental Protocol: GABA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to GABA receptors, likely targeting the α2δ subunit of voltage-gated calcium channels, a known target for gabapentinoids.[1][2]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or porcine brain tissue.
-
Assay Buffer: Use a suitable buffer, such as HEPES, for the binding assay.
-
Incubation: In a microplate, incubate the brain membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of the test compound (this compound) or a known competitor (e.g., unlabeled gabapentin or pregabalin).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Comparative Data
| Compound | Target | Binding Affinity (Ki) |
| This compound | α2δ subunit of voltage-gated calcium channels (presumed) | Data not available |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | ~80 nM[3] |
| Pregabalin | α2δ subunit of voltage-gated calcium channels | Potency is 3-10 times greater than gabapentin[4] |
III. In Vivo Efficacy in a Neuropathic Pain Model
The therapeutic potential of GABA analogs for neurological disorders is often assessed in animal models of neuropathic pain. The chronic constriction injury (CCI) model in rats is a widely used and well-characterized model of peripheral neuropathic pain.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
This protocol outlines the procedure for evaluating the analgesic effects of this compound in the rat CCI model of neuropathic pain.
Caption: Experimental workflow for the in vivo assessment of analgesic effects.
Methodology:
-
Induction of Neuropathy: Surgically induce a chronic constriction injury to the sciatic nerve of adult male rats under anesthesia.
-
Drug Administration: After a recovery period and confirmation of neuropathic pain development (typically 7-14 days post-surgery), administer this compound, a vehicle control, or a positive control (e.g., gabapentin or pregabalin) via a relevant route (e.g., oral gavage or intraperitoneal injection).
-
Behavioral Testing: Assess the animals' sensitivity to mechanical and thermal stimuli at various time points after drug administration.
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency in response to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups to determine the analgesic efficacy of the test compound.
Comparative Performance
The efficacy of this compound in this model would be compared against the well-documented effects of gabapentin and pregabalin.
| Compound | Efficacy in CCI Model |
| This compound | Data not available |
| Gabapentin | Reverses mechanical allodynia and thermal hyperalgesia.[1] |
| Pregabalin | Shows significant analgesic effects, often with higher potency than gabapentin.[5] |
IV. Conclusion
The provided experimental frameworks for synthesis, in vitro receptor binding, and in vivo efficacy in a neuropathic pain model represent the foundational studies required to characterize this compound and compare its performance to established therapeutic agents. While direct experimental data for this specific molecule remains to be published, the outlined protocols and comparative data with gabapentin and pregabalin offer a robust guide for researchers and drug development professionals to initiate and evaluate their investigations into this promising compound. The trifluoromethyl substitution on the phenyl ring is anticipated to influence the compound's lipophilicity and metabolic stability, potentially offering an improved pharmacokinetic and pharmacodynamic profile compared to existing GABA analogs. Further research is warranted to elucidate the specific properties and therapeutic potential of this molecule.
References
- 1. Comparison of the antinociceptive profiles of gabapentin and 3-methylgabapentin in rat models of acute and persistent pain: implications for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin: a new anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid Enantiomers: A Comparative Analysis
A definitive comparative efficacy study delineating the pharmacological profiles of the (R) and (S) enantiomers of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is not publicly available at this time. Extensive searches of scientific literature and biomedical databases did not yield studies that directly compare the biological activities of these two specific stereoisomers.
While the parent compound and its analogs are recognized as valuable building blocks in medicinal chemistry, particularly for the development of novel therapeutics in neuropharmacology, specific data on the differential effects of the individual enantiomers remains elusive.[1][2] The trifluoromethylphenyl moiety is known to enhance biological activity and metabolic stability in various drug candidates.[2] However, without direct experimental evidence, any statements regarding the superior efficacy of one enantiomer over the other would be speculative.
In the broader context of pharmacology, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).
For many neurologically active compounds, stereoselectivity plays a crucial role in their interaction with target receptors and enzymes. For instance, the differential activity of enantiomers has been observed in related β-amino acids and other compounds targeting neurotransmitter systems. This underscores the importance of studying enantiomers separately to fully characterize their therapeutic potential and safety profile.
Future research, including in vitro binding assays, functional cellular assays, and in vivo animal studies, is necessary to elucidate the specific biological activities and potential therapeutic applications of the (R) and (S) enantiomers of this compound. Such studies would provide the quantitative data required for a comprehensive efficacy comparison.
Hypothetical Experimental Workflow for Efficacy Comparison
Should such a comparative study be undertaken, a logical experimental workflow would involve several key stages. This hypothetical workflow is presented below to illustrate the necessary steps for a thorough evaluation.
Figure 1. A hypothetical workflow for the comparative efficacy evaluation of the enantiomers of this compound.
Data Presentation
In the absence of experimental data, we are unable to provide the requested tables summarizing quantitative comparisons. Should such data become available, it would be presented in a clear, tabular format to facilitate easy comparison of key parameters such as:
-
Receptor Binding Affinity (Ki) for relevant biological targets.
-
Functional Potency (EC50/IC50) in cellular assays.
-
In Vivo Efficacy (ED50) in animal models of disease.
-
Pharmacokinetic Parameters (e.g., half-life, bioavailability).
-
Toxicological Endpoints (e.g., LD50, NOAEL).
Experimental Protocols
Detailed experimental protocols would be provided for each of the key experiments mentioned in the hypothetical workflow, including methodologies for:
-
Chiral High-Performance Liquid Chromatography (HPLC) for the separation and purity analysis of the enantiomers.
-
Radioligand Binding Assays to determine the affinity of each enantiomer for specific receptor targets.
-
Cell-Based Functional Assays to measure the agonist or antagonist activity of each enantiomer.
-
Animal Models of Disease relevant to the potential therapeutic area (e.g., von Frey test for neuropathic pain, elevated plus maze for anxiety).
-
Pharmacokinetic Analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS).
While the chemical entity this compound holds promise in the field of drug discovery, a critical knowledge gap exists regarding the specific biological activities of its individual enantiomers. A comprehensive, head-to-head comparison is required to determine their relative efficacy and to guide future drug development efforts. Researchers in the fields of medicinal chemistry and neuropharmacology are encouraged to pursue studies that will illuminate the distinct pharmacological profiles of these compounds.
References
The Therapeutic Potential of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid Derivatives: A Comparative Review
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within the vast landscape of medicinal chemistry, 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid derivatives have emerged as a promising class of compounds. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other β-phenyl-GABA analogues, such as Phenibut, suggests a strong potential for modulating neurological pathways and offering therapeutic benefits in a range of disorders, including epilepsy and anxiety.
Unveiling the Therapeutic Promise: Anticonvulsant and Anxiolytic Activity
The core structure of this compound positions it as a compelling candidate for neurological drug discovery. The presence of the trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration and overall pharmacokinetic properties.
Anticonvulsant Potential: The structural resemblance to GABA, the primary inhibitory neurotransmitter in the central nervous system, is a strong indicator of potential anticonvulsant activity. Modulation of GABAergic neurotransmission is a well-established mechanism for controlling seizures. It is hypothesized that these derivatives could act as GABA receptor agonists or modulators, or influence GABA uptake or metabolism, thereby increasing inhibitory tone in the brain. Preclinical evaluation of novel anticonvulsants typically involves standardized models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests to determine the median effective dose (ED50).
Anxiolytic Potential: Analogues such as Phenibut (β-phenyl-GABA) are known for their anxiolytic and nootropic effects, primarily acting as GABA-mimetics at GABAB receptors. This precedent strongly suggests that this compound derivatives could exhibit similar anxiolytic properties. The evaluation of anxiolytic activity in preclinical settings commonly utilizes behavioral models such as the elevated plus-maze and the light/dark box test.
Quantitative Comparison of Related Propanoic Acid Derivatives
To illustrate the therapeutic potential and structure-activity relationships within this class of compounds, the following table summarizes quantitative data from studies on structurally related propanoic acid derivatives with reported anticonvulsant or anxiolytic activity. It is crucial to note that these are not direct derivatives of this compound, but serve as valuable comparators.
| Compound/Derivative Class | Therapeutic Target/Activity | Key Quantitative Data (e.g., ED50, IC50) | Reference Compound | Animal Model |
| Alaninamide Derivatives | Anticonvulsant (MES test) | ED50 = 48.0 mg/kg (i.p.) | - | Mouse |
| Alaninamide Derivatives | Anticonvulsant (6 Hz test) | ED50 = 45.2 mg/kg (i.p.) | - | Mouse |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative | Anticonvulsant (MES test) | ED50 = 62.14 mg/kg | Valproic Acid (VPA) | Mouse |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative | Anticonvulsant (6 Hz test) | ED50 = 75.59 mg/kg | Valproic Acid (VPA) | Mouse |
Deciphering the Mechanism of Action: A Look at Signaling Pathways
The therapeutic effects of this compound derivatives are likely mediated through the modulation of inhibitory neurotransmission. The primary signaling pathway of interest is the GABAergic system.
Figure 1: Potential mechanisms of action of this compound derivatives on the GABAergic synapse.
Standardized Experimental Protocols for Preclinical Evaluation
To ensure the comparability and reproducibility of findings, the following standardized experimental protocols are crucial for the preclinical evaluation of novel anticonvulsant and anxiolytic drug candidates.
Anticonvulsant Activity
1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated using probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to screen for compounds effective against myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Administer the test compound or vehicle (i.p.).
-
After the appropriate pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the posterior midline.
-
Observe the animals for the onset of clonic seizures (a seizure lasting for at least 5 seconds is considered the endpoint).
-
The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is defined as protection.
-
-
Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from clonic seizures.
Anxiolytic Activity
1. Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After the pretreatment period, place the animal in the center of the maze, facing an open arm.
-
Record the number of entries into and the time spent in the open and closed arms over a 5-minute period.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Figure 2: General workflow for the synthesis and preclinical evaluation of novel therapeutic compounds.
Future Directions and Conclusion
While the direct comparative data for a series of this compound derivatives remains to be fully elucidated in published literature, the foundational knowledge from structurally similar compounds provides a strong rationale for their continued investigation. Future research should focus on the synthesis of a diverse library of these derivatives with systematic modifications to the phenyl ring and the propanoic acid backbone. Comprehensive screening of these libraries using the standardized in vivo models described, coupled with in vitro assays to delineate their precise mechanism of action at GABA receptors and transporters, will be critical in unlocking their full therapeutic potential. The strategic incorporation of the trifluoromethyl group offers a promising avenue for developing next-generation neurological drugs with enhanced efficacy and favorable pharmacokinetic profiles. The structured approach outlined in this guide provides a robust framework for advancing these promising compounds from the laboratory to potential clinical applications.
Safety Operating Guide
Proper Disposal of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid: A Step-by-Step Guide
For immediate reference, treat 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid as a hazardous chemical. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous fluorinated organic compounds and should be implemented in accordance with all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust is generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
For solid waste (e.g., unused chemical, contaminated labware), use a clearly labeled, leak-proof container with a secure lid.
-
For liquid waste (if the compound is dissolved in a solvent), use a compatible, shatter-resistant container. Ensure the solvent is also listed on the hazardous waste label.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office) and dispose of the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS office or emergency response team immediately.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's established procedures.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Quantitative Data and Physical Properties
| Property | Value |
| CAS Number | 143438-91-9 |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| Appearance | Typically a solid |
| Storage | Store in a cool, dry, well-ventilated area. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling potentially hazardous chemicals. For specific experimental use, researchers should always consult their institution's EHS guidelines and, if available, the supplier's safety information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
